2,3-Difluoro-4-iodobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-4-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOUDZZHNAVUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647259 | |
| Record name | 2,3-Difluoro-4-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885590-99-8 | |
| Record name | 2,3-Difluoro-4-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-4-iodobenzaldehyde | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-4-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide details two primary synthetic pathways for the preparation of 2,3-Difluoro-4-iodobenzaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The guide provides a comprehensive overview of the chemical reactions, reagents, and experimental conditions, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a substituted aromatic aldehyde containing a unique arrangement of electron-withdrawing fluorine and iodine atoms. This substitution pattern makes it a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The presence of the iodo group provides a versatile handle for further functionalization through various cross-coupling reactions, while the fluorine atoms can enhance metabolic stability and binding affinity of the final drug candidates. This guide outlines two viable synthetic routes to this important intermediate, starting from commercially available precursors.
Pathway 1: Iodination of 2,3-Difluorobenzaldehyde
This pathway involves the initial formylation of 1,2-difluorobenzene to produce 2,3-difluorobenzaldehyde, followed by a regioselective iodination at the 4-position.
Step 1: Synthesis of 2,3-Difluorobenzaldehyde
The synthesis of 2,3-difluorobenzaldehyde is achieved through the formylation of 1,2-difluorobenzene. A common and effective method is the use of a Vilsmeier-Haack type reaction or directed ortho-lithiation followed by quenching with a formylating agent. A patented method describes the formylation of 1,2-difluorobenzene using n-butyllithium and N,N-dimethylformamide (DMF) in tetrahydrofuran (THF).
Experimental Protocol:
To a solution of 1,2-difluorobenzene in anhydrous THF, cooled to -78 °C under an inert atmosphere, is slowly added a solution of n-butyllithium in hexanes. The reaction mixture is stirred at this temperature for 1-2 hours. Subsequently, anhydrous N,N-dimethylformamide (DMF) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to afford 2,3-difluorobenzaldehyde.
Step 2: Iodination of 2,3-Difluorobenzaldehyde
The second step involves the regioselective iodination of 2,3-difluorobenzaldehyde. The electron-withdrawing nature of the fluorine atoms and the aldehyde group deactivates the aromatic ring towards electrophilic substitution. Therefore, a potent iodinating agent is required. A suitable method involves the use of N-iodosuccinimide (NIS) in a strong acid, such as sulfuric acid or trifluoromethanesulfonic acid, which has been shown to be effective for the iodination of deactivated aromatic compounds. The directing effects of the ortho- and meta- fluorine atoms, along with the meta-directing aldehyde group, favor the substitution at the 4-position.
Experimental Protocol:
2,3-Difluorobenzaldehyde is dissolved in a strong acid, such as concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C). N-iodosuccinimide is then added portion-wise, and the reaction mixture is stirred at this temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration. The crude solid is washed with cold water and a saturated solution of sodium thiosulfate to remove any unreacted iodine. The product is then dried and can be further purified by recrystallization or column chromatography to yield this compound.
Quantitative Data for Pathway 1
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,2-Difluorobenzene | n-BuLi, DMF | THF | -78 to RT | 3-5 | 65-75 |
| 2 | 2,3-Difluorobenzaldehyde | N-Iodosuccinimide, H₂SO₄ | - | 0-5 | 1-3 | 70-80 |
*Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Workflow for Pathway 1
Caption: Synthetic route for this compound via iodination.
Pathway 2: Formylation of 1,2-Difluoro-3-iodobenzene
This alternative pathway begins with the commercially available 1,2-difluoro-3-iodobenzene and introduces the aldehyde functionality in the final step.
Step 1: Synthesis of 1,2-Difluoro-3-iodobenzene (if not commercially available)
Although 1,2-difluoro-3-iodobenzene is commercially available, a potential synthesis involves the diazotization of 2,3-difluoroaniline followed by a Sandmeyer-type reaction with potassium iodide. A more modern approach could involve a directed ortho-lithiation of 1,2-difluorobenzene followed by quenching with an iodine source.
Step 2: Formylation of 1,2-Difluoro-3-iodobenzene
The formylation of 1,2-difluoro-3-iodobenzene can be achieved through various methods, including the Vilsmeier-Haack reaction or a palladium-catalyzed formylation. A general and effective method for the formylation of aryl iodides involves the use of carbon monoxide or a CO surrogate in a palladium-catalyzed reaction.
Experimental Protocol:
In a pressure vessel, 1,2-difluoro-3-iodobenzene, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a ligand (if necessary), and a base (e.g., a tertiary amine) are dissolved in a suitable solvent (e.g., DMF or toluene). The vessel is then pressurized with carbon monoxide and a reducing agent (e.g., a silane), and the mixture is heated to a specified temperature for several hours. After cooling and releasing the pressure, the reaction mixture is worked up by filtration to remove the catalyst, followed by an aqueous workup. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.
Quantitative Data for Pathway 2
| Step | Reactants | Catalyst | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2 | 1,2-Difluoro-3-iodobenzene | Pd(PPh₃)₄ | CO, HSiMe₂OtBu, Base | Toluene | 80-100 | 12-24 | 60-70* |
*Yield is estimated based on general procedures for the formylation of aryl iodides and may vary.
Workflow for Pathway 2
Caption: Synthetic route via formylation of an iodinated precursor.
Conclusion
Both presented pathways offer viable routes to this compound. The choice of pathway may depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. Pathway 1, involving the iodination of 2,3-difluorobenzaldehyde, may be more cost-effective if 1,2-difluorobenzene is readily available. Pathway 2 offers a more direct route if 1,2-difluoro-3-iodobenzene is used as the starting material. Both routes require careful control of reaction conditions to achieve good yields and purity of the final product. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Technical Guide: Physicochemical Properties of 2,3-Difluoro-4-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-iodobenzaldehyde is a halogenated aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a larger, more polarizable iodine atom, imparts distinct physicochemical properties that make it a valuable building block for the synthesis of novel compounds. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, while the difluoro-iodo-substituted phenyl ring influences the molecule's reactivity, lipophilicity, and potential biological interactions. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with relevant experimental protocols and safety information.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. While experimental data for some properties are limited, computed values and data from analogous compounds provide valuable insights.
Core Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃F₂IO | |
| Molecular Weight | 268.00 g/mol | |
| CAS Number | 885590-99-8 | |
| Appearance | Pale yellow powder | |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C |
Predicted and Experimental Physicochemical Data
| Property | Value | Notes |
| Melting Point | 76-81 °C (for 4-Bromo-2,6-difluorobenzaldehyde) | Experimental data for the title compound is not readily available. The provided value is for a structurally similar compound and should be considered an estimate.[1][2] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Slightly soluble in water. Soluble in many organic solvents. | The solubility in water is expected to be low due to the hydrophobic aromatic ring and iodine atom. Good solubility is expected in solvents like dichloromethane, chloroform, ethyl acetate, and acetone. |
| pKa | Not available | The aldehyde proton is not typically acidic. |
| LogP | 2.3819 | Computed value, indicating moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | Computed value. |
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely available, the following are predicted key spectral features based on its structure and data from analogous compounds.
| Spectroscopy | Predicted Features |
| ¹H NMR | Aldehyde proton (CHO): A singlet peak expected around δ 9.8-10.5 ppm. This downfield shift is characteristic of aldehyde protons due to the deshielding effect of the carbonyl group. Aromatic protons: Two doublets or multiplets are expected in the aromatic region (δ 7.0-8.5 ppm). The coupling patterns will be influenced by both fluorine and iodine substituents. |
| ¹³C NMR | Carbonyl carbon (C=O): A signal is expected in the highly deshielded region of δ 185-195 ppm. Aromatic carbons: Signals for the six aromatic carbons will appear in the δ 110-165 ppm range. The carbons directly attached to fluorine will show characteristic splitting (C-F coupling). The carbon attached to iodine will also have a distinct chemical shift. |
| IR Spectroscopy | C=O stretch: A strong absorption band is expected around 1700-1730 cm⁻¹, characteristic of an aromatic aldehyde. C-H stretch (aldehyde): A medium intensity band is expected around 2720-2820 cm⁻¹. C-F stretch: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹. C-I stretch: A weaker absorption is expected at lower wavenumbers, typically below 600 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 268, corresponding to the molecular weight of the compound. Fragmentation Pattern: Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO, M-29) and the loss of a hydrogen atom (M-1). |
Experimental Protocols
Synthesis of this compound (Proposed)
Reaction Scheme:
Materials:
-
1,2-Difluoro-3-iodobenzene
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous N,N-Dimethylformamide (DMF)
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Anhydrous tetrahydrofuran (THF)
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Diisopropylamine
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Hydrochloric acid (1 M)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexanes
Procedure:
-
Preparation of the Lithiating Agent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Formation of the Aryllithium Reagent: Slowly add n-butyllithium to the cooled diisopropylamine solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes. To this solution, add a solution of 1,2-difluoro-3-iodobenzene in anhydrous THF dropwise, ensuring the temperature does not rise above -70 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the aryllithium intermediate.
-
Formylation: Slowly add anhydrous DMF to the reaction mixture at -78 °C. The reaction is typically exothermic, so the addition rate should be controlled to maintain the temperature. After the addition is complete, allow the reaction to stir at -78 °C for an additional hour and then gradually warm to room temperature overnight.
-
Work-up: Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~2-3). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude this compound can be further purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization.
General Purification Protocol for Aromatic Aldehydes
Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acids. The following are general methods for their purification:
-
Column Chromatography: As described in the synthesis protocol, silica gel chromatography is a common and effective method for purifying aromatic aldehydes.
-
Distillation: For liquid aldehydes, vacuum distillation can be used for purification. However, for solid compounds like this compound, this is not applicable.
-
Recrystallization: If a suitable solvent system is found, recrystallization can be a highly effective method for obtaining pure crystalline material.
-
Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite adduct, which is then filtered and decomposed back to the pure aldehyde by treatment with acid or base. This method is particularly useful for removing non-aldehydic impurities.
Reactivity and Biological Activity
Chemical Reactivity
The reactivity of this compound is largely dictated by the interplay of its functional groups and substituents.
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Aldehyde Group: The two electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making the aldehyde group more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. It will readily undergo reactions typical of aldehydes, such as Wittig reactions, Grignard reactions, and reductive amination.
-
Aromatic Ring: The fluorine atoms also activate the benzene ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the fluorine atoms. The iodine atom can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, making this molecule a versatile building block for the synthesis of more complex structures.
Biological Activity
Specific biological activity data for this compound is not extensively reported in the literature. However, substituted benzaldehydes are a well-known class of compounds with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[4][5] The presence of fluorine and iodine atoms can significantly influence the biological profile of the molecule by altering its metabolic stability, membrane permeability, and binding affinity to biological targets. Therefore, this compound represents a promising scaffold for the development of novel therapeutic agents.
Safety Information
Hazard Statements:
Based on data for similar compounds, this compound should be handled with care. Potential hazards may include:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Visualizations
Caption: Proposed synthesis and characterization workflow for this compound.
Caption: A general workflow for the biological screening of a novel chemical entity.
References
- 1. 4-Bromo-2,6-difluorobenzaldehyde 96 537013-51-7 [sigmaaldrich.com]
- 2. 4-Bromo-2,6-difluorobenzaldehyde | 537013-51-7 [chemicalbook.com]
- 3. 2,3-DIFLUORO-4-BROMOBENZALDEHYDE | 644985-24-0 [chemicalbook.com]
- 4. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus | MDPI [mdpi.com]
- 5. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,3-Difluoro-4-iodobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Difluoro-4-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a versatile iodine atom, makes it an attractive precursor for the synthesis of novel therapeutic agents and functional materials. The iodine moiety is particularly amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures. Furthermore, the difluorobenzaldehyde scaffold is a key component in the design of selective enzyme inhibitors, notably for aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer stem cell biology and chemotherapy resistance. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its applications in drug development, with a focus on its role as a precursor to ALDH inhibitors and its utility in palladium-catalyzed cross-coupling reactions.
Chemical Properties and Structure
This compound is a solid at room temperature with the chemical formula C₇H₃F₂IO.[1] Its structure is characterized by a benzene ring substituted with an aldehyde group, two fluorine atoms at positions 2 and 3, and an iodine atom at position 4.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 885590-99-8 | [1] |
| Molecular Formula | C₇H₃F₂IO | [1] |
| Molecular Weight | 268.00 g/mol | [1] |
| Appearance | Pale yellow powder | |
| Storage Temperature | 2–8 °C, under inert gas |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 1,2-difluorobenzene. A plausible and efficient synthetic route involves the protection of a formyl group precursor, followed by directed ortho-metalation and subsequent iodination.
Experimental Protocol: A Representative Synthesis
This protocol is based on established methods for the synthesis of similar halogenated benzaldehydes, such as the preparation of 2,3,5,6-Tetrafluoro-4-iodo-benzaldehyde.[2]
Step 1: Protection of 2,3-Difluorobenzaldehyde
-
To a solution of 2,3-difluorobenzaldehyde (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 2-(2,3-difluorophenyl)-1,3-dioxolane.
Step 2: Directed ortho-Metalation and Iodination
-
Dissolve the protected aldehyde from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1-2 hours to allow for complete lithiation.
-
Add a solution of iodine (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Deprotection and Isolation
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Add a dilute solution of hydrochloric acid (e.g., 2 M HCl) and stir the mixture vigorously for several hours to hydrolyze the dioxolane protecting group.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Applications in Medicinal Chemistry and Organic Synthesis
The unique structural features of this compound make it a valuable intermediate in several areas of chemical research, particularly in drug discovery and as a substrate for cross-coupling reactions.
Precursor for Aldehyde Dehydrogenase (ALDH) Inhibitors
Aldehyde dehydrogenases (ALDHs) are a family of enzymes that are overexpressed in various cancers and are associated with cancer stem cells and resistance to chemotherapy. Specifically, the ALDH1A3 isoform has emerged as a promising target for cancer therapy. Benzaldehyde derivatives have been investigated as inhibitors of ALDH enzymes. The aldehyde group of these molecules can interact with the active site of the enzyme, while the substituted phenyl ring allows for modifications to enhance potency and selectivity.
Derivatives of this compound can be synthesized to explore their potential as ALDH1A3 inhibitors. The fluorine atoms can improve metabolic stability and binding affinity, while the iodine atom provides a handle for further diversification of the molecular scaffold.
Table 2: Representative Inhibitory Activity of Benzyloxybenzaldehyde Derivatives against ALDH1A3
| Compound ID | Structure | Target | IC₅₀ (µM) |
| ABMM-15 | Benzyloxybenzaldehyde scaffold | ALDH1A3 | 0.23 |
| ABMM-16 | Benzyloxybenzaldehyde scaffold | ALDH1A3 | 1.29 |
Note: Data for closely related benzyloxybenzaldehyde derivatives are presented to illustrate the potential of this class of compounds as ALDH1A3 inhibitors.
Substrate for Suzuki-Miyaura Cross-Coupling Reactions
The carbon-iodine bond in this compound is a reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, such as a boronic acid or a boronic ester. This versatility enables the synthesis of a wide array of biaryl compounds and other complex molecules, which are prevalent structures in pharmaceuticals and advanced materials.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and ethanol or dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Aryl Iodide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodobenzaldehyde | Phenylboronic acid | Cu-AIA-PC-Pd (1) | K₂CO₃ | Ethanol | RT | 6 | High |
Note: This table provides representative conditions for a similar substrate to illustrate the general parameters of the Suzuki-Miyaura reaction.[3]
Conclusion
This compound is a highly functionalized and versatile chemical intermediate with significant potential in drug discovery and organic synthesis. Its utility as a precursor for ALDH inhibitors highlights its relevance in the development of novel anticancer agents. Furthermore, its reactivity in Suzuki-Miyaura cross-coupling reactions provides a powerful tool for the construction of complex molecular frameworks. The synthetic protocols and applications detailed in this guide underscore the importance of this compound for researchers and scientists in the pharmaceutical and chemical industries. Further exploration of this compound and its derivatives is likely to yield new and valuable discoveries.
References
Spectroscopic Profile of 2,3-Difluoro-4-iodobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 2,3-Difluoro-4-iodobenzaldehyde, a compound of interest in synthetic chemistry and drug discovery. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive set of predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are derived from established principles of spectroscopy and analysis of structurally related compounds. This guide also outlines general experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound, organized for clarity and ease of comparison.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The chemical shifts of the aromatic protons are influenced by the electronic effects of the fluorine, iodine, and aldehyde substituents. The aldehyde proton is expected to appear significantly downfield.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.1 | s | - | H-7 (Aldehyde) |
| ~7.7 - 7.9 | m | - | H-6 |
| ~7.3 - 7.5 | m | - | H-5 |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The chemical shifts of the carbon atoms in the benzene ring are affected by the electronegativity and position of the substituents. The carbonyl carbon of the aldehyde is expected at a characteristic downfield shift.
| Chemical Shift (δ, ppm) | Assignment |
| ~188 - 192 | C-7 (C=O) |
| ~150 - 155 (d) | C-2 (C-F) |
| ~145 - 150 (d) | C-3 (C-F) |
| ~135 - 140 | C-1 |
| ~125 - 130 | C-5 |
| ~120 - 125 | C-6 |
| ~90 - 95 | C-4 (C-I) |
d = doublet due to C-F coupling
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)
The chemical shifts for the fluorine atoms are predicted based on typical values for fluorinated aromatic compounds.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~-120 to -130 | d | ~15-20 | F (on C-2) |
| ~-135 to -145 | d | ~15-20 | F (on C-3) |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the aldehyde and substituted aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3100 | Medium | Aromatic C-H Stretch |
| ~2820, ~2720 | Medium, Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1700 - 1715 | Strong | Aldehyde C=O Stretch |
| ~1580, ~1470 | Medium-Strong | Aromatic C=C Stretch |
| ~1200 - 1250 | Strong | C-F Stretch |
| ~800 - 900 | Strong | C-H Out-of-plane Bending |
| ~600 - 700 | Medium | C-I Stretch |
Predicted Mass Spectrometry (MS) Data
The predicted mass spectrum under electron ionization (EI) would show a molecular ion peak and characteristic fragmentation patterns for a halogenated benzaldehyde. The molecular weight of this compound is 267.92 g/mol .
| m/z | Predicted Fragment Ion | Interpretation |
| 268 | [C₇H₃F₂IO]⁺ | Molecular ion (M⁺) |
| 267 | [C₇H₂F₂IO]⁺ | Loss of H radical |
| 239 | [C₆H₃F₂I]⁺ | Loss of CHO radical |
| 141 | [C₇H₃F₂O]⁺ | Loss of I radical |
| 113 | [C₆H₃F₂]⁺ | Loss of I and CO |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for the specific sample and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton spectrum using a 500 MHz NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Process the data with Fourier transformation, phase correction, and baseline correction.
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum to singlets.
-
¹⁹F NMR Acquisition: Acquire the fluorine spectrum. A dedicated fluorine probe is not always necessary but can improve sensitivity. Use a suitable reference standard, such as hexafluorobenzene, and reference the spectrum to CFCl₃.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before running the sample. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound.
Caption: Workflow for Spectroscopic Analysis.
An In-Depth Technical Guide to the Solubility and Stability of 2,3-Difluoro-4-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-iodobenzaldehyde is a halogenated aromatic aldehyde of interest in organic synthesis, particularly as a building block in the development of novel pharmaceutical agents and functional materials. Its chemical structure, featuring two fluorine atoms, an iodine atom, and an aldehyde group on a benzene ring, imparts unique electronic and steric properties that influence its reactivity, solubility, and stability. A thorough understanding of these properties is critical for its effective handling, storage, and application in research and development.
This guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound, along with detailed experimental protocols for their determination.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₃F₂IO | ChemScene[1] |
| Molecular Weight | 268.00 g/mol | ChemScene[1] |
| Appearance | Pale yellow powder | ChemicalBook[2] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | ChemicalBook[2] |
Solubility Profile
The solubility of an organic compound is dictated by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent are key determining factors. As a halogenated aromatic aldehyde, this compound is expected to be a polar molecule. The presence of fluorine and iodine atoms increases its molecular weight and polarizability, while the aldehyde group can act as a hydrogen bond acceptor.
Based on these structural features, a predicted solubility profile in common laboratory solvents is presented in Table 2. It is important to note that this is a qualitative prediction, and experimental verification is necessary for quantitative data.
Table 2: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar | Hexane, Toluene | Low to Insoluble | The polar nature of the aldehyde and fluoro- substituents is unlikely to be overcome by the non-polar solvent. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can engage in dipole-dipole interactions with the polar C-F, C-I, and C=O bonds. Solvents like DMF and DMSO are highly polar and are excellent solvents for a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol, Water | Sparingly Soluble to Insoluble (in water) | The aldehyde group can accept hydrogen bonds from protic solvents. However, the large, hydrophobic iodinated and fluorinated benzene ring will likely limit solubility in water. Solubility is expected to be higher in alcohols compared to water. |
Stability Profile
The stability of this compound is a critical parameter for its synthesis, purification, storage, and use. Potential degradation pathways include oxidation of the aldehyde, hydrolysis, and photodecomposition. Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products.
Table 3: Recommended Conditions for Stability and Forced Degradation Studies
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Thermal (Solid State) | 40°C, 60°C, 80°C (in a calibrated oven) | Decomposition, polymerization |
| Thermal (Solution) | 60°C in a suitable inert solvent (e.g., ACN) | Accelerated solution-state reactions |
| Photolytic (Solid State & Solution) | Exposure to UV (e.g., 254 nm, 365 nm) and visible light (ICH Q1B guidelines) | Photodegradation, C-I bond cleavage, radical reactions |
| Hydrolytic (Aqueous Solution) | 0.1 M HCl (acidic), Purified Water (neutral), 0.1 M NaOH (basic) at room temperature and elevated temperature (e.g., 60°C) | Hydrolysis of the aldehyde (less common for aldehydes), potential for other pH-dependent reactions |
| Oxidative (Solution) | 3% H₂O₂ in a suitable solvent at room temperature | Oxidation of the aldehyde to a carboxylic acid |
Experimental Protocols
The following sections detail generalized experimental protocols for determining the solubility and stability of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Calculation: Determine the solubility from the concentration of the analyte in the diluted sample, taking into account the dilution factor.
Protocol for Stability Assessment (Forced Degradation)
This protocol outlines a comprehensive approach to assessing the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile for thermal and oxidative stress; aqueous buffers for hydrolytic stress). For solid-state studies, use the neat compound.
-
Stress Conditions:
-
Thermal Stress: Place solid samples and solutions in a calibrated oven at the temperatures specified in Table 3 for a defined period (e.g., 1, 3, 7, and 14 days).
-
Photolytic Stress: Expose solid samples and solutions to a controlled light source (UV and visible) as per ICH Q1B guidelines. Protect control samples from light.
-
Hydrolytic Stress: Add the compound to 0.1 M HCl, purified water, and 0.1 M NaOH. Keep the solutions at room temperature and an elevated temperature (e.g., 60°C) for a defined period, monitoring at various time points.
-
Oxidative Stress: Add hydrogen peroxide solution to a solution of the compound and stir at room temperature. Monitor the reaction over time.
-
-
Sample Analysis: At each time point, withdraw a sample and quench the degradation process if necessary (e.g., by neutralization or cooling). Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method (e.g., HPLC).
-
Data Evaluation:
-
Quantify the amount of remaining this compound.
-
Detect and quantify any degradation products formed.
-
Calculate the percentage degradation.
-
A mass balance should be performed to account for the initial amount of the compound and its degradation products.
-
Visualizations
The following diagrams illustrate the general workflows for the experimental protocols described above.
Caption: General workflow for solubility determination.
Caption: Workflow for comprehensive stability testing.
Caption: Plausible degradation pathways for a halogenated benzaldehyde.
Conclusion
This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound. While specific experimental data is currently lacking in the public domain, the provided general principles and detailed experimental protocols offer a robust framework for researchers to determine these critical parameters. The systematic evaluation of solubility and stability is paramount for the successful application of this compound in drug discovery and materials science, ensuring its quality, efficacy, and safety. It is strongly recommended that the protocols outlined in this guide be implemented to generate specific data for this compound.
References
Commercial Availability and Technical Profile of 2,3-Difluoro-4-iodobenzaldehyde: A Guide for Researchers
For Immediate Release
Shanghai, China – December 27, 2025 – 2,3-Difluoro-4-iodobenzaldehyde, a halogenated aromatic aldehyde with significant potential in pharmaceutical and materials science research, is commercially available from various chemical suppliers. This technical guide provides an in-depth overview of its chemical properties, commercial availability, and potential applications for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
This compound is a substituted benzaldehyde derivative. The presence of two fluorine atoms and an iodine atom on the benzene ring imparts unique electronic and steric properties, making it a valuable building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 885590-99-8 | ChemScene[1] |
| Molecular Formula | C₇H₃F₂IO | ChemScene[1] |
| Molecular Weight | 268.00 g/mol | ChemScene[1] |
| Appearance | Pale yellow powder | Multiple Suppliers |
| Storage Temperature | 2-8°C, under inert gas | Multiple Suppliers |
Further detailed physical and chemical properties such as melting point, boiling point, and solubility are not consistently reported across suppliers and would require experimental determination or access to a comprehensive Certificate of Analysis.
Commercial Availability
This compound is available for purchase from a range of chemical suppliers catering to the research and development market. These suppliers offer the compound in various quantities, from milligrams to grams.
Key Suppliers:
-
ChemScene[1]
-
ChemicalBook
Pricing and availability are subject to change and should be confirmed directly with the suppliers.
Potential Applications in Research and Development
Halogenated benzaldehydes are versatile intermediates in the synthesis of complex organic molecules. The specific substitution pattern of this compound suggests its utility in several areas:
-
Drug Discovery and Medicinal Chemistry: The difluoro-iodophenyl moiety can be incorporated into novel drug candidates. The fluorine atoms can enhance metabolic stability and binding affinity, while the iodine atom provides a site for further functionalization through cross-coupling reactions. Analogous iodo-substituted aromatic compounds are utilized in the synthesis of a wide range of therapeutics.
-
Materials Science: Aryl halides are precursors for the synthesis of organic electronic materials, such as polymers and small molecules for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic properties conferred by the fluorine and iodine substituents could be exploited in the design of new materials.
-
Porphyrin Synthesis: Iodinated benzaldehydes are known to be used in the synthesis of porphyrin derivatives, which have applications in catalysis, sensing, and photodynamic therapy.
Synthetic Considerations
Below is a conceptual workflow for a potential synthetic route.
Caption: A potential synthetic pathway for this compound.
Experimental Protocols: General Procedures for Similar Compounds
Detailed experimental protocols for this compound are not currently published. However, protocols for the synthesis of structurally similar compounds can provide valuable guidance for researchers. The following is a generalized procedure for the synthesis of a halogenated benzaldehyde, which can be adapted.
General Protocol for the Synthesis of a Halogenated Benzaldehyde via Formylation of an Aryl Halide:
Materials:
-
Substituted Aryl Halide (e.g., 1,2-Difluoro-3-iodobenzene)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Magnesium turnings
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is charged with the aryl halide and anhydrous THF under a nitrogen atmosphere.
-
Formation of the Organometallic Reagent: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified time to ensure complete formation of the organolithium reagent.
-
Formylation: Anhydrous DMF is added dropwise to the cooled solution, again maintaining the low temperature. After the addition is complete, the reaction is allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The organic layers are combined, washed with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure halogenated benzaldehyde.
Note: This is a generalized protocol and the specific reaction conditions (e.g., stoichiometry, reaction times, and purification methods) would need to be optimized for the synthesis of this compound.
Application in a Signaling Pathway Context
Given the prevalence of kinase inhibitors in modern drug discovery, a plausible application for this compound would be as a key building block for the synthesis of a novel kinase inhibitor. The aldehyde functionality can be readily converted into various pharmacophores that can interact with the kinase active site. The di-fluoro-iodo-phenyl moiety could be designed to occupy a specific pocket within the kinase, with the iodine atom serving as a handle for further optimization via Suzuki or Sonogashira coupling to enhance potency or selectivity.
Caption: Role in a typical drug discovery workflow.
This technical guide serves as a starting point for researchers interested in utilizing this compound. For detailed specifications and safety information, it is recommended to consult the suppliers' technical data sheets and material safety data sheets.
References
An In-depth Technical Guide to 2,3-Difluoro-4-iodobenzaldehyde: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) from a certified supplier. Always consult the specific SDS for 2,3-Difluoro-4-iodobenzaldehyde before handling or use.
Introduction
This compound is a halogenated aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive iodine atom, makes it an attractive precursor for the synthesis of complex organic molecules. The aldehyde functionality serves as a handle for various chemical transformations, while the iodo- and fluoro-substituents can be exploited for cross-coupling reactions and to modulate the physicochemical and biological properties of target compounds. This guide provides a comprehensive overview of the safety, handling, and potential synthetic applications of this compound, with a focus on providing practical information for laboratory professionals.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on data for its isomers and related compounds.
| Property | Value (Estimated) | Source/Analogy |
| CAS Number | 885590-99-8 | Chemical Supplier Databases |
| Molecular Formula | C₇H₃F₂IO | Calculated |
| Molecular Weight | 268.00 g/mol | Calculated |
| Appearance | Pale yellow powder or solid | Analogy to similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethanol) | General knowledge of similar compounds |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |
Safety and Handling
Hazard Identification
Based on data for related di-fluoro-iodo-benzaldehydes, this compound is anticipated to be classified with the following hazards:
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (May cause respiratory irritation) |
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following PPE is recommended:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases. Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, the following sections provide potential synthetic routes and reaction methodologies based on established procedures for structurally similar compounds.
Proposed Synthesis of this compound
A potential synthetic route can be adapted from the preparation of 4-bromo-2,3-difluorobenzaldehyde. This would involve the formylation of 1,2-difluorobenzene, followed by a directed iodination.
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Detailed Methodology (Hypothetical):
-
Formylation of 1,2-Difluorobenzene: To a solution of 1,2-difluorobenzene in an appropriate anhydrous solvent (e.g., THF) at low temperature (e.g., -78°C), a strong base such as n-butyllithium is added dropwise to effect lithiation. The resulting aryllithium species is then quenched with N,N-dimethylformamide (DMF). The reaction is then warmed to room temperature and worked up with an acidic aqueous solution to yield 2,3-difluorobenzaldehyde. Purification is typically achieved by column chromatography.
-
Iodination of 2,3-Difluorobenzaldehyde: 2,3-Difluorobenzaldehyde is dissolved in a suitable solvent (e.g., acetonitrile or a strong acid like sulfuric acid). An iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), is added portion-wise. The reaction mixture is stirred at a controlled temperature (which may range from room temperature to elevated temperatures depending on the reactivity) until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to afford this compound.
Suzuki-Miyaura Cross-Coupling Reaction
The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
General Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Methodology (General Protocol):
-
To a reaction vessel charged with this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
A degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) is added.
-
The reaction mixture is heated to a specified temperature (typically between 80-100°C) and stirred for a period of time until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl product.
Biological Activity and Potential in Drug Discovery
While there is no specific literature detailing the biological activities of this compound, the benzaldehyde scaffold and its substituted derivatives are known to exhibit a wide range of biological effects. Research on structurally related compounds can provide insights into the potential applications of this molecule in drug discovery.
Known Biological Activities of Substituted Benzaldehydes
-
Antimicrobial and Antifungal Activity: Various substituted benzaldehydes have demonstrated efficacy against a range of bacteria and fungi. The presence of halogens on the aromatic ring can enhance this activity.
-
Enzyme Inhibition: Benzaldehyde derivatives have been investigated as inhibitors of various enzymes, including tyrosinase and cholinesterases, which are targets for conditions like hyperpigmentation and Alzheimer's disease, respectively.
-
Cytotoxic and Anticancer Activity: A number of substituted benzaldehydes have shown cytotoxic effects against various cancer cell lines. The nature and position of the substituents on the aromatic ring are critical for their activity.
Hypothetical Signaling Pathway Involvement
Given the known activities of other bioactive benzaldehydes, it is plausible that this compound or its derivatives could interact with cellular signaling pathways. For instance, some phenolic compounds are known to exert their effects through the Nrf2/HO-1 pathway, which is a key regulator of cellular antioxidant responses.
Hypothetical Nrf2/HO-1 Activation Pathway:
Caption: A hypothetical signaling pathway illustrating how a bioactive benzaldehyde derivative might induce an antioxidant response via the Nrf2/HO-1 pathway. This is a theoretical model for research guidance and has not been experimentally validated for this compound.
Conclusion
This compound is a promising, yet underexplored, chemical entity. Its structural features suggest significant potential as a building block for the synthesis of novel compounds in the fields of drug discovery and materials science. While specific data on its physicochemical properties and biological activities are scarce, analogies to its isomers and other substituted benzaldehydes provide a solid foundation for its safe handling and for the design of future research. The synthetic protocols outlined in this guide, adapted from related compounds, offer a starting point for the chemical exploration of this versatile molecule. Further investigation into its reactivity and biological profile is warranted to fully unlock its potential.
References
2,3-Difluoro-4-iodobenzaldehyde molecular weight and formula
An In-depth Technical Guide to 2,3-Difluoro-4-iodobenzaldehyde
This technical guide provides comprehensive information on the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Data
This compound is a substituted aromatic compound that is useful as a building block in organic synthesis. Its key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₃F₂IO | [1][2] |
| Molecular Weight | 268.00 g/mol | [1][2] |
| CAS Number | 885590-99-8 | [1][2] |
Chemical Structure
The structure of this compound consists of a benzene ring substituted with two fluorine atoms, an iodine atom, and a formyl (aldehyde) group.
Caption: Chemical structure of this compound.
Experimental Protocols
As a chemical intermediate, this compound is typically used in multi-step synthetic pathways. A representative experimental protocol would involve its use in cross-coupling reactions, such as the Suzuki or Sonogashira reactions, where the iodine atom is replaced by another functional group. The specific conditions (catalyst, base, solvent, temperature) would depend on the desired product.
It is important to note that this compound is not known to have biological activity and therefore is not associated with any signaling pathways.
Safety and Handling
Store under an inert gas (nitrogen or argon) at 2–8 °C.[2] It is typically supplied as a pale yellow powder.[2] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
References
The Synthetic Versatility of 2,3-Difluoro-4-iodobenzaldehyde: A Technical Guide for Organic Chemists
A valuable building block in the synthesis of complex organic molecules, 2,3-Difluoro-4-iodobenzaldehyde is a key intermediate for researchers and scientists, particularly in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring both electron-withdrawing fluorine atoms and a reactive iodine atom, allows for a diverse range of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions.
This technical guide provides an in-depth overview of the potential applications of this compound in organic synthesis, complete with experimental protocols and visual workflows to aid researchers in their synthetic endeavors.
Core Applications in Organic Synthesis
The primary utility of this compound lies in its ability to serve as a scaffold for the construction of complex biaryl and aryl-alkynyl structures. The presence of the iodine atom at the 4-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, while the difluoro substitution pattern can influence the electronic properties and biological activity of the resulting molecules.
Key transformations involving this versatile aldehyde include:
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds between the aryl iodide and various boronic acids or esters, leading to the synthesis of substituted biaryl compounds. These structures are prevalent in many pharmaceutical agents.
-
Sonogashira Coupling: This coupling reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. This is a crucial step in the synthesis of various kinase inhibitors and other bioactive molecules containing an arylethynyl moiety.
-
Heck Reaction: The Heck reaction allows for the coupling of the aryl iodide with an alkene, resulting in the formation of a substituted alkene. This reaction is a valuable tool for the synthesis of complex organic frameworks.
These reactions are foundational in the construction of libraries of compounds for drug discovery and for the total synthesis of natural products and their analogs.
Experimental Protocols
Detailed methodologies for key reactions involving this compound are outlined below. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.
Suzuki-Miyaura Coupling: Synthesis of a Biaryl Aldehyde
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Table 1: Reagents and Conditions for a Typical Suzuki-Miyaura Coupling Reaction
| Reagent/Parameter | Molar Equivalent/Condition |
| This compound | 1.0 eq |
| Arylboronic Acid | 1.2 eq |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 eq |
| Base (e.g., K₂CO₃) | 2.0 eq |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of an Aryl-Alkynyl Aldehyde
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Table 2: Reagents and Conditions for a Typical Sonogashira Coupling Reaction
| Reagent/Parameter | Molar Equivalent/Condition |
| This compound | 1.0 eq |
| Terminal Alkyne | 1.2 eq |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | 0.05 eq |
| Copper(I) Iodide (CuI) | 0.1 eq |
| Base (e.g., Triethylamine) | 2.0 eq |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 6 hours |
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the terminal alkyne (1.2 eq) in tetrahydrofuran (THF).
-
Add triethylamine (2.0 eq) to the mixture.
-
Degas the solution by bubbling with an inert gas for 15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and copper(I) iodide (0.1 eq).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic transformations discussed.
Applications in Kinase Inhibitor Synthesis
A significant application of this compound is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The aldehyde functionality can be further elaborated, for example, through reductive amination or condensation reactions, to introduce additional diversity and to interact with specific residues in the kinase active site. The difluorophenyl moiety is a common feature in many kinase inhibitors, often contributing to enhanced binding affinity and improved pharmacokinetic properties.
The biaryl and aryl-alkynyl scaffolds, readily accessible from this compound, form the core of numerous kinase inhibitors targeting pathways such as the RAS-RAF-MEK-ERK signaling cascade.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups allows for the efficient construction of complex molecular architectures that are of significant interest to the pharmaceutical and agrochemical industries. The palladium-catalyzed cross-coupling reactions highlighted in this guide provide robust and reliable methods for the elaboration of this key intermediate, paving the way for the discovery and development of novel bioactive compounds. Researchers and scientists are encouraged to explore the full potential of this reagent in their synthetic campaigns.
An In-depth Technical Guide to 2,3-Difluoro-4-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms and an iodine atom on the benzene ring, imparts distinct chemical properties that are advantageous for the synthesis of complex molecules. The presence of the aldehyde functional group allows for a wide range of chemical transformations, while the iodo- and fluoro-substituents provide sites for cross-coupling reactions and can influence the biological activity and pharmacokinetic properties of derivative compounds. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on experimental details and its role in the development of novel chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 885590-99-8 | --INVALID-LINK--[1] |
| Molecular Formula | C₇H₃F₂IO | --INVALID-LINK--[1] |
| Molecular Weight | 268.00 g/mol | --INVALID-LINK--[1] |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general synthetic strategy can be inferred from established organic chemistry principles and analogous transformations. A plausible synthetic route would involve the formylation of a 1,2-difluoro-3-iodobenzene precursor.
Hypothetical Synthesis Workflow:
Caption: A potential synthetic workflow for this compound.
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR and ¹³C NMR for this compound are not explicitly available in the reviewed scientific literature. However, based on the structure, the following characteristic signals would be expected:
Expected ¹H NMR Signals:
-
A singlet for the aldehyde proton (-CHO) in the region of 9.8-10.5 ppm.
-
A complex multiplet or two distinct multiplets for the two aromatic protons, influenced by fluorine-proton and proton-proton coupling.
Expected ¹³C NMR Signals:
-
A signal for the aldehyde carbonyl carbon around 185-195 ppm.
-
Aromatic carbon signals in the range of 110-160 ppm, with characteristic carbon-fluorine coupling constants (J-coupling).
Applications in Organic Synthesis and Medicinal Chemistry
This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through reactions involving the aldehyde and iodo functionalities.
Suzuki-Miyaura Cross-Coupling Reactions
The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound (e.g., a boronic acid or boronic ester).
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for a Suzuki-Miyaura Coupling Reaction:
Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in PET Tracer Development
Aromatic aldehydes, particularly those containing fluorine, are important precursors in the development of Positron Emission Tomography (PET) tracers.[2] The aldehyde group provides a reactive handle for the introduction of a radiolabeled moiety or for coupling to a targeting vector. The fluorine atoms can be substituted with the positron-emitting isotope ¹⁸F. The development of novel PET tracers is crucial for advancing molecular imaging in both preclinical research and clinical diagnostics.[3][4][5][6]
Signaling Pathway Visualization (Hypothetical)
While no specific signaling pathway has been directly linked to this compound in the available literature, its derivatives could potentially be designed to target various biological pathways implicated in disease. For instance, if a derivative were synthesized to inhibit a specific kinase, it would interfere with a signaling cascade. The following diagram illustrates a generic kinase signaling pathway that could be a target for such a molecule.
Caption: A generic kinase signaling pathway potentially targeted by a derivative.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its multifunctionality allows for diverse chemical transformations, making it an attractive starting material for creating complex molecular architectures. Further research into its synthesis, characterization, and applications is warranted to fully exploit its potential in various scientific disciplines.
References
- 1. chemscene.com [chemscene.com]
- 2. wttc.triumf.ca [wttc.triumf.ca]
- 3. PET tracer development—a tale of mice and men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges for Developing PET Tracers: Isotopes, Chemistry, and Regulatory Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2,3-Difluoro-4-iodobenzaldehyde in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1][2] This method is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.[1][3]
2,3-Difluoro-4-iodobenzaldehyde is a valuable building block in medicinal chemistry. The difluorobenzaldehyde moiety is present in numerous biologically active compounds, and the iodine atom provides a reactive site for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms and the aldehyde group can influence the reactivity of the C-I bond, making this substrate particularly interesting for the synthesis of complex fluorinated biaryls.[4] These fluorinated compounds often exhibit enhanced metabolic stability and improved pharmacokinetic properties.[4][5]
This document provides detailed application notes and a representative protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions. While specific literature examples for this exact substrate are limited, the provided protocol is based on well-established procedures for structurally similar aryl iodides.[6][7]
Principle of the Reaction
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. The catalytic cycle consists of three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.[2][8]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, replacing the iodide.[2][8]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[2][8]
A general diagram of the Suzuki-Miyaura catalytic cycle is presented below.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol may require optimization for specific substrates and desired outcomes.
Materials and Reagents
| Reagent | Purpose | Typical Amount (Equivalents) | Notes |
| This compound | Starting Material | 1.0 | The limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 | Purity is crucial for high yields. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.02 - 0.05 (2-5 mol%) | Other common catalysts include Pd(OAc)₂, PdCl₂(dppf).[2][5] |
| Base (e.g., K₂CO₃ or Cs₂CO₃) | Activates Boronic Acid | 2.0 - 3.0 | Choice of base can significantly impact the reaction.[9] |
| Solvent System | Reaction Medium | - | A degassed mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1). |
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[6]
-
-
Inert Atmosphere:
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
-
Solvent and Catalyst Addition:
-
Reaction:
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[6]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[7]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[7]
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl iodides with arylboronic acids, which can be considered analogous to reactions with this compound.
| Entry | Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | WEB | RT | 6 | 95 |
| 2 | 4-Iodobenzaldehyde | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | - | WEB | RT | 5 | 96 |
| 3 | 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-100 | 4-16 | ~90 |
| 4 | 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 5 | 4-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 98 |
Note: Yields are based on literature reports for analogous substrates and may vary for this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and sparks.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nobelprize.org [nobelprize.org]
- 9. BJOC - Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Heck Coupling of 2,3-Difluoro-4-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with a high degree of functional group tolerance. The products of these reactions, substituted alkenes, are valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.
Reaction Principle and Catalytic Cycle
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2,3-Difluoro-4-iodobenzaldehyde to form a Pd(II) complex. Aryl iodides are highly reactive in this step.
-
Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and subsequently inserts into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the new C=C double bond of the product and a palladium-hydride species. This step generally favors the formation of the more stable E (trans) isomer.
-
Reductive Elimination: The active Pd(0) catalyst is regenerated by the action of a base, which also neutralizes the hydroiodic acid (HI) formed during the reaction.
Figure 1: Simplified catalytic cycle of the Heck reaction.
Experimental Protocols
The following are general protocols for the Heck coupling of this compound with representative alkenes. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary to achieve optimal yields for specific substrates.
Protocol 1: Coupling with Styrene to Synthesize a Difluorinated Stilbene Derivative
This protocol describes the synthesis of (E)-2,3-Difluoro-4-(2-phenylvinyl)benzaldehyde.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a pincer-type palladium complex[1]
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)[2]
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous[1]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL).
-
Stir the mixture at room temperature for 15 minutes to allow for the in-situ formation of the active Pd(0) catalyst.
-
Add Styrene (1.2 mmol, 1.2 equiv) followed by potassium carbonate (2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired stilbene derivative.
Protocol 2: Coupling with an Acrylate Ester
This protocol describes the synthesis of a difluorinated cinnamate derivative, for example, (E)-ethyl 3-(2,3-difluoro-4-formylphenyl)acrylate.
Materials:
-
This compound
-
Ethyl acrylate (or other acrylate esters)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.01 mmol, 1 mol%), and potassium carbonate (1.5 mmol, 1.5 equiv).
-
Add anhydrous DMF (5 mL).
-
Add ethyl acrylate (1.5 mmol, 1.5 equiv) to the mixture.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure cinnamate product.
Figure 2: General experimental workflow for the Heck coupling reaction.
Data Presentation: Typical Reaction Conditions
The following tables summarize typical reaction conditions for Heck couplings of aryl iodides, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Typical Conditions for Heck Coupling with Styrenes
| Parameter | Condition | Reference |
| Aryl Halide | Aryl Iodide | [3] |
| Alkene | Styrene | [2] |
| Catalyst | Pd(OAc)₂, PdCl₂ | [2] |
| Catalyst Loading | 1-5 mol% | [4] |
| Ligand | PPh₃, Pincer Ligands | [1] |
| Base | K₂CO₃, Na₂CO₃, Et₃N | [2][5] |
| Solvent | DMF, NMP, Dioxane | [1] |
| Temperature | 80-140 °C | [1] |
| Yield | Moderate to Excellent (50-95%) | [1] |
Table 2: Typical Conditions for Heck Coupling with Acrylates
| Parameter | Condition | Reference |
| Aryl Halide | Aryl Iodide | [3] |
| Alkene | Acrylate Esters, Acrylic Acid | [6] |
| Catalyst | Pd(OAc)₂, Pd/C | |
| Catalyst Loading | 0.5-2 mol% | |
| Ligand | Often ligandless | [7] |
| Base | K₂CO₃, NaOAc, Et₃N | [7] |
| Solvent | DMF, DMA, Acetonitrile | |
| Temperature | 80-120 °C | [6] |
| Yield | Good to Excellent (70-98%) | [6] |
Applications in Drug Development
The aldehyde functionality of the this compound scaffold and its Heck coupling products serves as a versatile handle for further chemical transformations. These can include reductive amination, Wittig reactions, and condensations to form a diverse array of complex molecules. The resulting fluorinated stilbene and cinnamate derivatives are valuable pharmacophores and can be explored for various biological activities. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium compounds can be toxic and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes and Protocols for the Sonogashira Coupling of 2,3-Difluoro-4-iodobenzaldehyde with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The mild reaction conditions and broad functional group tolerance make it a highly valuable tool in medicinal chemistry and materials science for the synthesis of complex molecules.[2]
This document provides detailed application notes and protocols for the Sonogashira coupling of 2,3-Difluoro-4-iodobenzaldehyde with various terminal alkynes. The resulting 2,3-difluoro-4-alkynylbenzaldehyde scaffolds are important intermediates in the synthesis of various bioactive molecules and functional materials. The electron-withdrawing nature of the fluorine atoms and the aldehyde group on the aromatic ring can influence the reactivity of the aryl iodide, making the optimization of reaction conditions crucial for achieving high yields.
Reaction Principle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne, a copper(I) salt, and a base. The final step is the reductive elimination of the desired product, regenerating the palladium(0) catalyst.[3]
Caption: General mechanism of the Sonogashira coupling reaction.
Experimental Protocols
While specific literature examples for the Sonogashira coupling of this compound are not abundant, the following protocols are based on general procedures for similar electron-deficient aryl iodides and can be used as a starting point for optimization.
Protocol 1: General Procedure using Pd/Cu Catalysis
This protocol is a standard method for the Sonogashira coupling and is applicable to a wide range of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene, Propargyl alcohol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).
-
Add the anhydrous solvent (e.g., THF or DMF, approximately 5-10 mL per mmol of the aryl iodide).
-
Add the base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the presence of copper may lead to side reactions or complicate purification.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂))
-
Ligand (e.g., Triphenylphosphine (PPh₃) or a bulky phosphine ligand if using Pd(OAc)₂)
-
Base (e.g., a stronger, non-nucleophilic base like Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃), or an amine base like triethylamine)
-
Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the terminal alkyne (1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.). If using a Pd(II) source like Pd(OAc)₂, a phosphine ligand (0.02-0.10 eq.) should also be added.
-
Add the anhydrous solvent (e.g., DMF or dioxane).
-
Heat the reaction mixture to 60-100 °C. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on general knowledge of the reaction with similar substrates. These values should be considered as starting points for optimization.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 | 2-6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | iPr₂NH | DMF | 25 | 1-3 | 90-98 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | 40-60 | 4-8 | 70-85 |
| 4 | 1-Hexyne | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 80 | 6-12 | 80-90 |
| 5 | Ethynyltrimethylsilane | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 8-16 | 85-95 |
Note: Yields are estimates and will vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Experimental Workflow
The general workflow for setting up a Sonogashira coupling reaction is outlined below.
Caption: General experimental workflow for Sonogashira coupling.
Logical Relationship of Reaction Components
The success of the Sonogashira coupling is dependent on the interplay of several key components.
Caption: Key components influencing the Sonogashira coupling outcome.
Safety Precautions
-
Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Bases such as triethylamine and diisopropylamine are corrosive and have strong odors. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions under an inert atmosphere require proper handling of Schlenk lines and glassware to avoid exposure to air and moisture.
Conclusion
The Sonogashira coupling of this compound provides a versatile route to a range of functionalized benzaldehyde derivatives. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery. Optimization of the reaction conditions, including the choice of catalyst, base, and solvent, is key to achieving high yields and purity of the desired products.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds from 2,3-Difluoro-4-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their unique conformational properties and ability to engage in specific biological interactions make them privileged structures in drug discovery. The targeted synthesis of functionalized biaryls is therefore a critical endeavor in medicinal chemistry. This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 2,3-Difluoro-4-iodobenzaldehyde as a versatile starting material. This starting material is particularly valuable due to the presence of the aldehyde group, which can be further functionalized, and the fluorine atoms, which can enhance metabolic stability and binding affinity of the final compounds.
The protocols outlined below focus on palladium-catalyzed cross-coupling reactions, which are among the most robust and widely used methods for the formation of carbon-carbon bonds.[1] Specifically, we will detail the Suzuki-Miyaura, Stille, and Heck coupling reactions.
General Experimental Workflow
The synthesis of biaryl compounds from this compound typically follows a general workflow that involves the preparation of reactants, the cross-coupling reaction, and subsequent purification and analysis of the product.
Caption: General workflow for palladium-catalyzed biaryl synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions, such as Suzuki and Stille couplings, is depicted below.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls from the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[2][3]
Experimental Protocol: Synthesis of 2,3-Difluoro-4-(4-methoxyphenyl)benzaldehyde
Materials:
-
This compound
-
(4-Methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 eq), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl compound.
Data Summary for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | ~85-95 |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 8 | ~80-90 |
| 3 | 3-Chlorophenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 100 | 12 | ~75-85 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 4 | ~90-98 |
Note: Yields are estimated based on similar reactions reported in the literature and may vary.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane).[4][5] This method is known for its tolerance of a wide range of functional groups.[4]
Experimental Protocol: Synthesis of 4-(Furan-2-yl)-2,3-difluorobenzaldehyde
Materials:
-
This compound
-
2-(Tributylstannyl)furan
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq) and 2-(tributylstannyl)furan (1.1 mmol, 1.1 eq).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%) and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add anhydrous, degassed N,N-dimethylformamide (DMF) (5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Data Summary for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (4) | - | Toluene | 110 | 12 | ~70-85 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | CuI (5) | DMF | 90 | 8 | ~75-90 |
| 3 | Trimethyl(4-pyridyl)stannane | Pd₂(dba)₃ (1.5) | P(2-furyl)₃ (6) | Dioxane | 100 | 16 | ~65-80 |
| 4 | 1-Ethoxyvinyl(tributyl)stannane | AsPh₃ (8) | LiCl | THF | 70 | 24 | ~60-75 |
Note: Yields are estimated based on similar reactions reported in the literature and may vary.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene.[6][7] It is a powerful tool for the synthesis of substituted alkenes.[6]
Experimental Protocol: Synthesis of (E)-3-(2,3-Difluoro-4-formylphenyl)acrylic acid
Materials:
-
This compound
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a sealed tube, add this compound (1.0 mmol, 1.0 eq), acrylic acid (1.5 mmol, 1.5 eq), and triethylamine (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed N,N-dimethylformamide (DMF) (5 mL).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Acidify the reaction mixture with 1M HCl and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Data Summary for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 18 | ~60-75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | ~65-80 |
| 3 | Ethylene (gas) | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | NaOAc | DMA | 120 | 12 | ~50-65 |
| 4 | 2,3-Dihydrofuran | [PdCl(allyl)]₂ (1) | - | Proton Sponge | Dioxane | 100 | 16 | ~55-70 |
Note: Yields are estimated based on similar reactions reported in the literature and may vary.
Applications in Drug Discovery
Biaryl compounds derived from this compound are valuable precursors in drug discovery due to the unique combination of functionalities. The difluoro substitution pattern can modulate the pKa of adjacent functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable interactions with biological targets. The aldehyde group serves as a versatile handle for further chemical transformations, allowing for the construction of more complex molecular architectures.
Caption: Synthetic utility in medicinal chemistry.
Potential therapeutic areas where biaryl structures are prominent include oncology, inflammation, and infectious diseases. The ability to rapidly generate a library of diverse biaryl compounds from this starting material using the described protocols can significantly accelerate the drug discovery process.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Preparation of Heterocyclic Compounds Using 2,3-Difluoro-4-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 2,3-Difluoro-4-iodobenzaldehyde as a versatile starting material. The presence of the aldehyde group, an iodine atom, and two fluorine atoms on the benzene ring offers a unique combination of reactive sites, enabling the construction of diverse and potentially biologically active heterocyclic scaffolds. The protocols outlined below leverage well-established synthetic methodologies, including multi-component reactions and palladium-catalyzed cross-coupling reactions.
Synthesis of 1,4-Dihydropyridines via Hantzsch Reaction
Application Note: The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridine (1,4-DHP) derivatives.[1] These compounds are of significant interest in medicinal chemistry, with some acting as calcium channel blockers.[2] The use of this compound in this reaction allows for the incorporation of the difluoro-iodophenyl moiety at the 4-position of the dihydropyridine ring. The iodine atom can be retained under the reaction conditions, offering a handle for further functionalization through cross-coupling reactions. The reaction proceeds by the condensation of the aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source like ammonia or ammonium acetate.[2]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(2,3-difluoro-4-iodophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 282 mg), ethyl acetoacetate (2.2 mmol, 286 mg, 0.28 mL), and ethanol (10 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add ammonium acetate (1.2 mmol, 92 mg) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (30 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.
Quantitative Data for Hantzsch Reaction with Substituted Benzaldehydes:
| Entry | Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | 3 | 95 |
| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | 2 | 97 |
| 4 | This compound | Ethyl acetoacetate | Ammonium acetate | Ethanol | 5 | 85 (Estimated) |
Yields for entries 1-3 are based on literature for similar substrates. The yield for entry 4 is an estimation for the target compound.
Reaction Workflow:
Caption: Workflow for the Hantzsch synthesis of a 1,4-dihydropyridine.
Synthesis of 2-Aminothiophenes via Gewald Reaction
Application Note: The Gewald reaction is a versatile one-pot, multi-component synthesis of highly substituted 2-aminothiophenes.[3] This reaction involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[3] Utilizing this compound as the carbonyl component leads to the formation of a 2-aminothiophene with the difluoro-iodophenyl group at the 3-position. The mild reaction conditions are generally compatible with the iodo-substituent, which can be used for subsequent diversification.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-(2,3-difluoro-4-iodophenyl)-5-cyanothiophene-3-carboxylate
-
In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, place this compound (1.0 mmol, 282 mg), ethyl cyanoacetate (1.0 mmol, 113 mg, 0.11 mL), and elemental sulfur (1.1 mmol, 35 mg).
-
Add ethanol (20 mL) as the solvent.
-
To this suspension, add morpholine (2.0 mmol, 174 mg, 0.17 mL) as the base.
-
Heat the reaction mixture to 50-60 °C and stir for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and water (50 mL).
-
The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to afford the desired 2-aminothiophene.
Quantitative Data for Gewald Reaction with Various Aldehydes:
| Entry | Aldehyde | Active Methylene Compound | Base | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexanone | Malononitrile | Morpholine | Ethanol | 2 | 85 |
| 2 | Benzaldehyde | Ethyl Cyanoacetate | Triethylamine | Ethanol | 3 | 78 |
| 3 | 4-Chlorobenzaldehyde | Malononitrile | Piperidine | DMF | 1.5 | 90 |
| 4 | This compound | Ethyl Cyanoacetate | Morpholine | Ethanol | 2.5 | 82 (Estimated) |
Yields are based on literature for analogous reactions. The yield for entry 4 is an estimation.
Reaction Pathway:
Caption: Mechanism of the Gewald aminothiophene synthesis.
Synthesis of Dihydropyrimidinones via Biginelli Reaction
Application Note: The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[4] This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea under acidic catalysis.[4] The use of this compound allows for the synthesis of dihydropyrimidinones with the substituted phenyl group at the 4-position. The reaction conditions are generally mild enough to preserve the carbon-iodine bond for further synthetic manipulations.
Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-(2,3-difluoro-4-iodophenyl)-3,4-dihydropyrimidin-2(1H)-one
-
In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 282 mg), ethyl acetoacetate (1.0 mmol, 130 mg, 0.13 mL), and urea (1.5 mmol, 90 mg).
-
Add ethanol (10 mL) and a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Reflux the mixture for 3-4 hours with stirring. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (40 mL) and stir vigorously.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Quantitative Data for Biginelli Reaction:
| Entry | Aldehyde | β-Ketoester | N-Component | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | HCl | 4 | 91 |
| 2 | 4-Methoxybenzaldehyde | Methyl acetoacetate | Thiourea | p-TSA | 3 | 88 |
| 3 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | I₂ | 5 | 93 |
| 4 | This compound | Ethyl acetoacetate | Urea | HCl | 4 | 87 (Estimated) |
Yields are based on literature data for similar substrates. The yield for entry 4 is an estimation.
Logical Relationship of the Biginelli Reaction:
Caption: Key steps in the Biginelli reaction pathway.
Synthesis of Isoxazoles from Chalcone Intermediates
Application Note: Isoxazoles can be synthesized through the cyclization of chalcone intermediates. Chalcones are α,β-unsaturated ketones that can be prepared via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. In this two-step approach, this compound is first reacted with a suitable acetophenone to form the corresponding chalcone. This intermediate is then treated with hydroxylamine hydrochloride to yield the isoxazole derivative. This method allows for the synthesis of 3,5-disubstituted isoxazoles.
Experimental Protocol:
Step 1: Synthesis of (E)-1-phenyl-3-(2,3-difluoro-4-iodophenyl)prop-2-en-1-one (Chalcone)
-
Dissolve this compound (1.0 mmol, 282 mg) and acetophenone (1.0 mmol, 120 mg, 0.12 mL) in ethanol (15 mL) in a 50 mL flask.
-
Slowly add a 10% aqueous solution of sodium hydroxide (5 mL) to the mixture with stirring.
-
Continue stirring at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and recrystallize from ethanol.
Step 2: Synthesis of 3-(2,3-Difluoro-4-iodophenyl)-5-phenylisoxazole
-
To a solution of the chalcone (1.0 mmol) in ethanol (20 mL), add hydroxylamine hydrochloride (1.2 mmol, 83 mg) and sodium acetate (1.5 mmol, 123 mg).
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice water (50 mL).
-
Collect the solid product by filtration, wash with water, and purify by recrystallization from ethanol.[5]
Quantitative Data for Isoxazole Synthesis via Chalcones:
| Entry | Chalcone Precursor | Reagent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde + Acetophenone | Hydroxylamine HCl | Ethanol | 6 | 85 |
| 2 | 4-Chlorobenzaldehyde + Acetophenone | Hydroxylamine HCl | Ethanol | 5 | 88 |
| 3 | 4-Nitrobenzaldehyde + 4'-Methoxyacetophenone | Hydroxylamine HCl | Ethanol | 7 | 90 |
| 4 | This compound + Acetophenone | Hydroxylamine HCl | Ethanol | 7 | 80 (Estimated) |
Yields are based on typical literature values for this two-step process.
Experimental Workflow:
References
- 1. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
2,3-Difluoro-4-iodobenzaldehyde: A Versatile Building Block for Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
2,3-Difluoro-4-iodobenzaldehyde is a strategically functionalized aromatic building block with significant potential in medicinal chemistry. The presence of two fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The aldehyde group serves as a versatile handle for a wide range of chemical transformations, while the iodine atom provides a reactive site for various cross-coupling reactions, enabling the construction of complex molecular architectures. These attributes make this compound an attractive starting material for the synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.
This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound for the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Application Note 1: Synthesis of a Key Intermediate for the MEK Inhibitor Trametinib
Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway.[1] Dysregulation of this pathway is a hallmark of many cancers, making MEK an important therapeutic target. A key structural motif in Trametinib is the N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea fragment. This application note outlines a synthetic pathway to this crucial intermediate starting from this compound.
Synthetic Pathway Overview:
The overall strategy involves the conversion of the aldehyde functionality to an aniline, followed by urea formation.
References
Application Notes and Protocols: 2,3-Difluoro-4-iodobenzaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-iodobenzaldehyde is a highly functionalized aromatic aldehyde with significant potential as a versatile building block in the synthesis of novel agrochemicals. The presence of two fluorine atoms, an iodine atom, and an aldehyde group on the benzene ring offers multiple reaction sites for constructing complex molecular architectures. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity of the final product, which are desirable properties for modern agrochemicals. The iodine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents. The aldehyde group is a gateway for the formation of a wide range of functional groups and heterocyclic systems.
While direct literature on the application of this compound in the synthesis of commercial agrochemicals is limited, its structural motifs are present in a number of active ingredients. Based on the known reactivity of similar halogenated and fluorinated benzaldehydes, this document outlines potential synthetic applications and detailed protocols for the use of this compound in the development of new fungicides, herbicides, and insecticides.
Potential Agrochemical Applications and Synthetic Protocols
Synthesis of Novel Fungicidal Pyrazole Carboxamides
The pyrazole carboxamide class of fungicides are potent inhibitors of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain. The synthesis of novel analogues can be achieved by reacting a pyrazole carboxylic acid with an aniline derivative. This compound can be used to synthesize a key aniline intermediate.
Proposed Synthetic Pathway:
A plausible synthetic route involves the conversion of the aldehyde to an oxime, followed by a Beckmann rearrangement to yield an aniline derivative. The iodine atom can then be utilized in a Suzuki or Sonogashira coupling reaction to introduce further diversity.
Application Notes and Protocols: The Use of 2,3-Difluoro-4-iodobenzaldehyde in the Synthesis of Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-iodobenzaldehyde is a versatile organic building block with significant potential in the synthesis of advanced functional materials. Its unique trifunctional nature, featuring an aldehyde group, two fluorine atoms, and an iodine atom, allows for a wide range of chemical transformations. The electron-withdrawing fluorine atoms can influence the electronic properties and stability of resulting materials, while the iodo- and aldehyde- functionalities serve as reactive handles for cross-coupling and condensation reactions, respectively. These characteristics make it a promising precursor for the development of novel organic semiconductors, materials for Organic Light-Emitting Diodes (OLEDs), and complex pharmaceutical intermediates. While direct literature on the application of this compound is emerging, its utility can be inferred from the well-established chemistry of related fluorinated and iodinated benzaldehydes.
Potential Applications
The strategic placement of fluorine and iodine atoms on the benzaldehyde scaffold opens up possibilities for its use in several areas:
-
Organic Electronics: The difluoro substitution can lower the HOMO and LUMO energy levels of conjugated materials, potentially improving their air stability and charge injection/transport properties in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental for building the π-conjugated backbones of organic semiconductors.
-
OLED Materials: As a building block for emissive or host materials in OLEDs, the this compound moiety can be incorporated to tune the emission color, enhance thermal stability, and improve device efficiency. The aldehyde group can be used to synthesize various heterocyclic structures known to be good charge transporters or emitters.
-
Pharmaceutical Synthesis: The unique substitution pattern can be valuable in the synthesis of complex drug molecules, where fluorine atoms are often introduced to enhance metabolic stability and binding affinity.
Key Synthetic Pathways
The reactivity of this compound is dominated by the chemistry of its three functional groups. The following diagram illustrates the principal synthetic routes for incorporating this building block into larger functional molecules.
Caption: Synthetic utility of this compound.
Experimental Protocols
The following are proposed experimental protocols for the use of this compound in the synthesis of functional materials, based on established methodologies for similar compounds.
Protocol 1: Synthesis of a Conjugated Co-polymer via Suzuki Coupling
This protocol describes a hypothetical synthesis of an alternating co-polymer for potential use in organic electronics.
Workflow Diagram:
Caption: Workflow for Suzuki polymerization.
Materials:
-
This compound
-
A comonomer with two boronic acid or ester groups (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous toluene
-
Methanol
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the comonomer diboronic ester (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and potassium carbonate (4.0 mmol).
-
Add anhydrous toluene (20 mL) via syringe.
-
Stir the mixture and heat to 90 °C for 48 hours.
-
After cooling to room temperature, slowly pour the reaction mixture into vigorously stirred methanol (200 mL) to precipitate the polymer.
-
Collect the polymer by filtration and wash sequentially with methanol and acetone.
-
Dry the polymer in a vacuum oven overnight.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight, NMR for structure, UV-Vis spectroscopy for optical properties, and Cyclic Voltammetry (CV) for electrochemical properties.
Protocol 2: Synthesis of a Donor-Acceptor Small Molecule via Sonogashira Coupling
This protocol outlines a hypothetical synthesis of a small molecule that could be investigated as an emissive material in OLEDs.
Workflow Diagram:
Caption: Workflow for Sonogashira coupling.
Materials:
-
This compound
-
A terminal alkyne (e.g., ethynylpyrene or another fluorescent moiety)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add a mixture of anhydrous THF (15 mL) and triethylamine (5 mL) via syringe.
-
Stir the reaction mixture at room temperature until Thin Layer Chromatography (TLC) indicates the consumption of the starting materials.
-
Remove the solvents under reduced pressure.
-
Perform an aqueous workup by adding water and extracting with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by NMR, mass spectrometry, and photoluminescence (PL) spectroscopy.
Data Presentation
The following table summarizes the expected properties of functional materials synthesized using this compound as a key building block. These are projected values based on the known effects of fluorine and iodine substitution in similar systems.
| Property | Expected Influence of this compound Moiety | Rationale |
| Thermal Stability | High | The presence of strong C-F bonds generally enhances the thermal stability of organic molecules. |
| Solubility | Moderate to Good | Fluorine substitution can sometimes improve solubility in organic solvents, aiding in solution-based processing. |
| Electrochemical Gap | Tunable (likely wider) | The electron-withdrawing nature of fluorine atoms tends to lower both HOMO and LUMO energy levels, which can lead to a wider bandgap compared to non-fluorinated analogs. |
| Photoluminescence | Blue-shifted emission | The wider bandgap associated with fluorination often results in emission at shorter wavelengths (blue region of the spectrum). |
| Charge Carrier Mobility | Potentially Enhanced | Fluorination can promote intermolecular interactions and ordering in the solid state, which may lead to improved charge transport. |
Conclusion
This compound represents a highly promising, yet underexplored, building block for the creation of novel functional materials. Its unique combination of reactive sites and electron-deficient aromatic core provides a powerful tool for chemists and material scientists. The protocols and data presented here, while based on established chemical principles for analogous compounds, offer a solid starting point for the investigation and application of this versatile molecule in organic electronics, OLEDs, and pharmaceutical development. Further research into the specific properties of materials derived from this precursor is warranted and expected to yield exciting advancements in these fields.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2,3-Difluoro-4-iodobenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki coupling of 2,3-Difluoro-4-iodobenzaldehyde. This electron-deficient and sterically hindered substrate presents unique challenges, and this guide offers targeted solutions to optimize reaction conditions and achieve desired product outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Issue 1: Low to No Product Formation
-
Question: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary causes and how can I address them?
-
Answer: Low or no product formation with this substrate is often linked to inefficient oxidative addition or transmetalation, catalyst deactivation, or suboptimal reaction conditions. The electron-withdrawing nature of the fluorine atoms and the aldehyde group, combined with the steric hindrance from the ortho-fluoro substituent, can significantly impact the reaction.
Potential Causes & Recommended Solutions:
-
Inefficient Oxidative Addition: The electron-deficient nature of the aryl iodide can make the initial oxidative addition of the palladium catalyst challenging.
-
Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to enhance the electron density at the palladium center, facilitating oxidative addition.[1] Using a higher reaction temperature can also help overcome the activation barrier.
-
-
Slow Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be a rate-limiting step, especially with electron-poor boronic acids.
-
Solution: Use a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to promote the formation of the more reactive boronate species.[1] Ensuring the boronic acid is of high purity and using a slight excess (1.2-1.5 equivalents) can also be beneficial.
-
-
Catalyst Deactivation: The palladium(0) active species is susceptible to oxidation. Additionally, the aldehyde functionality can potentially coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[2] Consider using palladium pre-catalysts (e.g., XPhos Pd G3) that are more resistant to deactivation. If catalyst inhibition by the aldehyde is suspected, protection of the aldehyde as an acetal may be necessary.[3][4][5]
-
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to poor yields.
-
Solution: Screen different solvent systems. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[6] Gradually increase the reaction temperature while monitoring for product formation and decomposition.
-
-
Issue 2: Presence of Significant Side Products
-
Question: My reaction is producing significant amounts of side products, such as homocoupled products and dehalogenated starting material. How can I minimize these?
-
Answer: The formation of side products is a common challenge in Suzuki coupling reactions. Understanding the pathways leading to these impurities is key to their mitigation.
Common Side Reactions & Recommended Solutions:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture is crucial. Using a well-defined palladium pre-catalyst can also minimize the formation of palladium black, which can promote homocoupling.
-
-
Dehalogenation of this compound: The replacement of iodine with a hydrogen atom can occur, particularly at higher temperatures and with certain bases or solvents.
-
Solution: Use milder bases like potassium carbonate (K₂CO₃) if dehalogenation is significant. Avoid alcohol solvents which can be a source of hydrides. If higher temperatures are required, carefully screen ligands to find one that promotes the desired cross-coupling over dehalogenation.
-
-
Protodeboronation of the Boronic Acid: The C-B bond of the boronic acid can be cleaved by residual water or acidic protons.
-
Solution: Use anhydrous solvents and ensure the base is of good quality. Using a slight excess of the boronic acid can compensate for some loss due to this side reaction.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?
-
A1: For challenging electron-deficient and sterically hindered substrates like this, palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended. Buchwald ligands such as SPhos, XPhos, and RuPhos have shown great success in similar systems.[1][7] Pre-catalysts like XPhos Pd G3 or SPhos Pd G3 are often preferred due to their air and moisture stability and efficient generation of the active Pd(0) species.
-
-
Q2: Which base should I choose for this reaction?
-
A2: The choice of base is critical. Stronger, non-nucleophilic bases are often required to facilitate transmetalation. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[1] Potassium carbonate (K₂CO₃) can also be effective and is a milder option if side reactions like dehalogenation are a concern. The solubility of the base in the chosen solvent system should also be considered.
-
-
Q3: Does the aldehyde group on this compound interfere with the reaction?
-
A3: Aldehyde groups can potentially coordinate to the palladium catalyst and inhibit its activity, though many Suzuki couplings are tolerant of this functional group.[2][8] If you are experiencing consistently low yields despite optimizing other parameters, protecting the aldehyde as an acetal (e.g., using ethylene glycol) is a viable strategy.[3][4][5] The acetal is stable under the basic conditions of the Suzuki coupling and can be easily removed with mild acid during workup.
-
-
Q4: What are the ideal solvent and temperature conditions?
-
A4: A range of solvents can be used, with the optimal choice being substrate-dependent. Common solvent systems include mixtures of aprotic polar solvents like 1,4-dioxane, THF, or DMF with water. The water is essential for dissolving the inorganic base and facilitating the transmetalation step. Reaction temperatures typically range from 80 °C to 120 °C. It is advisable to start at a lower temperature (e.g., 80 °C) and gradually increase it if the reaction is sluggish.
-
Data Presentation: Optimized Reaction Conditions for Similar Substrates
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (1) | - | K₂CO₃ (1.5) | Ethanol | RT | High | [9] |
| 2-Bromoaniline | Phenylboronic acid pinacol ester | CataXCium A Pd G3 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 97 | [6] |
| 2,6-Dimethyliodobenzene | Phenylboronic acid | PEPPSI-iPr (3) | - | Cs₂CO₃ (3) | Chlorobenzene | 80 | 95 | [10] |
| 1-Iodo-2-nitrobenzene | Phenylboronic acid | Pd(acac)₂ (2) | BrettPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 130 | 84 | [7] |
| 2-Bromopyridine | 2,3,4,5-Tetrafluorophenylboronic acid | Pd₂(dba)₃ (2.5) | DavePhos (5) | K₃PO₄ (3) | Toluene/H₂O | 100 | Moderate | [11] |
Experimental Protocols
The following is a general experimental protocol adapted from procedures for similar Suzuki-Miyaura couplings.[6][10][12] Note: This protocol should be optimized for the specific boronic acid being used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium pre-catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Products in 2,3-Difluoro-4-iodobenzaldehyde Heck Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing side products in the Heck reaction of 2,3-Difluoro-4-iodobenzaldehyde. This electron-deficient aryl iodide presents unique challenges, and this resource offers troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Heck reaction with this compound?
A1: The primary side products in the Heck reaction of this compound are typically:
-
Homocoupling Product: Formation of 2,2',3,3'-tetrafluoro-4,4'-diformylbiphenyl results from the palladium-catalyzed coupling of two molecules of the starting aryl iodide.
-
Dehalogenation Product: Reduction of the starting material to 2,3-difluorobenzaldehyde can occur, where the iodine atom is replaced by a hydrogen atom.
-
Olefin Isomerization: The double bond in the desired product may isomerize to a less desirable position.
Q2: How do the fluorine substituents on the aromatic ring affect the Heck reaction?
A2: The two electron-withdrawing fluorine atoms increase the reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst, which is a key step in the Heck catalytic cycle. This can lead to faster reaction rates. However, the electron-deficient nature of the ring can also influence the rates of competing side reactions.
Q3: Can the aldehyde functional group interfere with the Heck reaction?
A3: The aldehyde group is generally well-tolerated in Heck reactions. However, under certain conditions, particularly at high temperatures or with specific bases, side reactions involving the aldehyde, such as Cannizzaro-type reactions or aldol condensations, could theoretically occur, though they are less common than homocoupling or dehalogenation.
Q4: What is the general mechanism for the Heck reaction?
A4: The widely accepted catalytic cycle for the Heck reaction involves several key steps:
-
Oxidative Addition: The aryl iodide (Ar-I) reacts with a Pd(0) complex to form a Pd(II) intermediate (Ar-Pd-I).
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Ar-Pd bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the desired substituted alkene product and a palladium-hydride complex (H-Pd-I).
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the H-Pd-I complex.
Troubleshooting Guide
This guide addresses common issues encountered during the Heck reaction of this compound and provides strategies for mitigation.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Yield of Desired Product | - Inefficient catalyst system- Suboptimal reaction temperature- Inappropriate base or solvent | - Catalyst/Ligand: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, P(o-tol)₃, Buchwald ligands). The choice of ligand can significantly impact catalyst activity and stability.- Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed.- Base/Solvent: Triethylamine (Et₃N) or inorganic bases like K₂CO₃ or NaOAc are commonly used. The choice of solvent (e.g., DMF, DMAc, NMP, acetonitrile) can also influence the reaction outcome. |
| High Levels of Homocoupling Product | - High catalyst loading- High reaction temperature- Slow olefin insertion | - Catalyst Loading: Reduce the palladium catalyst loading (typically 0.5-5 mol%).- Temperature: Lower the reaction temperature.- Ligand Choice: Bulky electron-rich phosphine ligands can sometimes suppress homocoupling.- Reaction Time: Shorter reaction times may reduce the formation of this byproduct. |
| Significant Dehalogenation | - Presence of a hydrogen source (e.g., water, alcohol)- Certain phosphine ligands | - Anhydrous Conditions: Ensure all reagents and solvents are dry. Use of a glovebox or Schlenk techniques is recommended.- Ligand Selection: Avoid ligands that are prone to P-C bond cleavage, which can be a source of hydrides. |
| Olefin Isomerization | - Reversible β-hydride elimination and re-insertion | - Base Selection: The use of certain bases can suppress isomerization.[1] Adding silver salts (e.g., Ag₂CO₃) can also be effective.[1] |
Experimental Protocols
Below is a general experimental protocol for the Heck reaction of this compound with an acrylate. This should be considered a starting point, and optimization of the reaction conditions is highly recommended.
Reaction of this compound with Ethyl Acrylate:
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and stir the mixture until all solids are dissolved.
-
Add ethyl acrylate (1.2 mmol) and triethylamine (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain (E)-ethyl 3-(2,3-difluoro-4-formylphenyl)acrylate.
Visualizations
Heck Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Troubleshooting Workflow
References
preventing homocoupling in Sonogashira reactions of 2,3-Difluoro-4-iodobenzaldehyde
Welcome to the technical support center for optimizing Sonogashira reactions with 2,3-Difluoro-4-iodobenzaldehyde. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling byproducts and achieve high yields of the desired cross-coupled product.
Troubleshooting Guide: Preventing Homocoupling
This guide addresses common issues encountered during the Sonogashira coupling of this compound, with a focus on preventing the formation of the undesired homocoupled (Glaser) diyne product.
Issue 1: Significant formation of homocoupled diyne byproduct.
Primary Causes: The formation of homocoupled byproducts, often referred to as Glaser coupling, is a prevalent side reaction in Sonogashira couplings.[1][2][3] The primary drivers for this unwanted reaction are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2][4] The copper acetylide intermediate, a key species in the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen, leading to the formation of the diyne.[1][2][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Parameter Optimization Summary:
| Parameter | Recommendation to Reduce Homocoupling | Rationale |
| Copper Co-catalyst | Eliminate and use a "copper-free" protocol.[1][4][5] | The copper(I) acetylide intermediate is a key precursor to the homocoupled product via oxidative dimerization.[1][4] Removing copper eliminates this primary pathway. |
| Atmosphere | Ensure strictly anaerobic (oxygen-free) conditions.[1][2] | Oxygen is the oxidant that drives the dimerization of the copper acetylide intermediate.[2][4] |
| Alkyne Addition | Add the terminal alkyne slowly to the reaction mixture.[4] | Maintaining a low concentration of the alkyne disfavors the bimolecular homocoupling reaction relative to the cross-coupling reaction.[4] |
| Base Selection | Screen different bases. Organic amines (e.g., Et3N, DIPEA) are standard, but inorganic bases (e.g., K3PO4, Cs2CO3) can be effective in copper-free systems.[6] | The base influences the entire catalytic cycle, and the optimal choice can be substrate-dependent.[1] |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3, SPhos, XPhos).[4][7] | These ligands can promote the desired reductive elimination step and may stabilize the palladium catalyst, favoring the cross-coupling pathway.[7] |
| Temperature | Optimize the reaction temperature; avoid excessively high temperatures. | While aryl iodides are reactive, elevated temperatures can sometimes increase the rate of homocoupling.[2] |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction? A: Homocoupling, also known as Glaser coupling, is the primary side reaction where two molecules of the terminal alkyne react with each other to form a symmetric 1,3-diyne.[1][3] This consumes the alkyne starting material, reduces the yield of the desired product, and complicates purification.[1]
Q2: Why is my this compound substrate prone to this side reaction? A: While the highly reactive carbon-iodine bond of your substrate is advantageous for the desired cross-coupling, the homocoupling reaction is a property of the terminal alkyne, catalyzed by the reaction conditions. The key factors promoting this side reaction are the presence of a copper co-catalyst and oxygen, rather than a specific property of the aryl iodide itself.[1][4]
Q3: What is the most effective first step to prevent homocoupling? A: The most direct and often most effective strategy is to switch to a copper-free Sonogashira protocol.[1][5] This eliminates the primary catalytic pathway for the Glaser coupling side reaction.[8]
Q4: How do I properly degas my solvents and reagents? A: To ensure anaerobic conditions, solvents and liquid reagents should be thoroughly degassed. Common methods include at least three freeze-pump-thaw cycles or bubbling a stream of an inert gas (argon or nitrogen) through the liquid for an extended period (e.g., 30-60 minutes).[2] Solid reagents should be dried in a vacuum oven.[4] All manipulations should be carried out using Schlenk techniques or inside a glovebox.[4]
Q5: Can the choice of palladium catalyst affect homocoupling? A: Yes, the choice of ligand on the palladium catalyst is crucial. Bulky and electron-rich phosphine ligands can accelerate the rate of the desired cross-coupling reaction, which can outcompete the homocoupling side reaction.[4][7] It is often necessary to screen a few different ligands to find the optimal one for a specific substrate pair.
Q6: Are there any alternative bases to triethylamine (Et3N) that might be better? A: Absolutely. While triethylamine is common, other bases can be more effective at minimizing homocoupling, particularly in copper-free systems. Secondary amines like piperidine or diisopropylamine have been shown to be effective.[1] Inorganic bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (K3PO4) are also excellent choices for many copper-free protocols.[4][6]
Catalytic Cycles and Experimental Protocols
Competing Reaction Pathways
The diagram below illustrates the desired Sonogashira cross-coupling cycle and the competing Glaser homocoupling pathway. Minimizing the flux through the Glaser pathway is the primary goal of optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
catalyst selection for Buchwald-Hartwig amination with 2,3-Difluoro-4-iodobenzaldehyde
Topic: Catalyst Selection and Troubleshooting for the Buchwald-Hartwig Amination of 2,3-Difluoro-4-iodobenzaldehyde
This guide is designed for researchers, scientists, and drug development professionals to provide targeted support for the Buchwald-Hartwig amination of the electron-deficient and sterically demanding substrate, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Buchwald-Hartwig amination with this compound?
A1: The primary challenges with this substrate arise from its electronic and steric properties. The two fluorine atoms are strongly electron-withdrawing, which can affect the electron density of the aromatic ring and the reactivity of the carbon-iodine bond. Additionally, the presence of the ortho-fluorine and the aldehyde group can introduce steric hindrance around the reaction center. The aldehyde functionality may also be sensitive to certain reaction conditions, particularly strong bases.
Q2: Which catalyst system is a good starting point for this reaction?
A2: For challenging substrates such as this compound, palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands are highly recommended.[1] Using pre-formed palladium precatalysts, such as G3 or G4 precatalysts, can lead to more reliable and reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]
Q3: Which specific ligands are most suitable for the amination of this compound?
A3: Bulky, electron-rich monodentate biarylphosphine ligands are generally the most effective for coupling challenging substrates. For this specific substrate, ligands such as XPhos , RuPhos , and BrettPhos are excellent choices. These ligands are known to promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle and can be effective for sterically hindered and electron-deficient aryl halides.
Q4: What is the recommended type of base for this reaction?
A4: The choice of base is critical and depends on the stability of the aldehyde group and the nature of the amine coupling partner.
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often lead to higher reaction rates.[1] However, their high basicity might not be compatible with the aldehyde functional group.
-
Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance and are often a safer choice for sensitive substrates.[1] These may require higher reaction temperatures or longer reaction times to achieve good conversion.
Q5: What are the most appropriate solvents for this reaction?
A5: Anhydrous and degassed solvents are crucial for successful and reproducible Buchwald-Hartwig aminations. Common and effective solvents include:
-
Toluene
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
Poor solubility of reactants can be a significant cause of low reaction yield. If solubility is an issue, a solvent screen is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. | 1. Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use freshly opened, high-purity reagents. |
| 2. Inappropriate Ligand: The chosen ligand may not be suitable for this specific electron-deficient and sterically hindered substrate. | 2. Screen a panel of bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. | |
| 3. Incorrect Base: The base may be too weak to facilitate deprotonation or too strong, leading to substrate decomposition. | 3. If using a weak base like Cs₂CO₃, consider switching to a stronger base like NaOtBu if the aldehyde can tolerate it. A base screen is advisable. | |
| 4. Iodide Inhibition: The iodide anion generated during the reaction can sometimes inhibit the palladium catalyst. | 4. While aryl iodides are generally reactive, this can be a hidden issue. Consider switching to the corresponding aryl bromide if the iodide proves problematic, though this may require more forcing conditions. | |
| Reaction Stalls | 1. Poor Solubility: One or more of the reaction components (substrate, amine, or base) may not be sufficiently soluble in the chosen solvent. | 1. Try a different solvent or a solvent mixture. For example, a mixture of toluene and dioxane can sometimes improve solubility. |
| 2. Catalyst Degradation: Prolonged heating at high temperatures can lead to the formation of inactive palladium black. | 2. Monitor the reaction for the appearance of a black precipitate. If observed, consider lowering the reaction temperature and extending the reaction time. | |
| Side Product Formation | 1. Hydrodehalogenation: The aryl iodide is reduced to the corresponding arene without C-N bond formation. | 1. This can be caused by moisture or an inappropriate ligand/base combination. Ensure anhydrous conditions. A change of ligand or base might be necessary. |
| 2. Aldehyde Reaction: The aldehyde group may react with the amine or be sensitive to the basic conditions. | 2. Use a milder base (e.g., K₃PO₄ or Cs₂CO₃). If the issue persists, consider protecting the aldehyde group as an acetal, which can be deprotected after the amination. |
Catalyst and Ligand Selection Guide
The following table provides a starting point for catalyst system selection for the amination of this compound.
| Catalyst/Ligand | Class | Key Features & Applications |
| XPhos | Biaryl Monophosphine | A general, highly active ligand for a wide range of amines and aryl halides, including electron-deficient and sterically hindered substrates. |
| RuPhos | Biaryl Monophosphine | Particularly effective for the coupling of sterically hindered amines and amides. |
| BrettPhos | Biaryl Monophosphine | Specifically designed for coupling primary amines and often shows excellent reactivity and selectivity. |
| XPhos Pd G3/G4 | Palladium Precatalyst | Air- and moisture-stable precatalysts that provide reliable and rapid generation of the active Pd(0) species, leading to more reproducible results. |
Experimental Protocols
Representative Protocol for the Amination of this compound with a Primary or Secondary Amine
This protocol is a general starting point and may require optimization for specific amines.
Caption: A step-by-step workflow for the Buchwald-Hartwig amination.
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the amination of a structurally similar electron-deficient aryl iodide. This data should serve as a useful guide for optimizing the reaction of this compound.
Table 1: Representative Conditions for the Amination of an Electron-Deficient Aryl Iodide
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2.4) | NaOtBu (2.0) | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 78 |
| 3 | XPhos Pd G3 (1.5) | - | K₃PO₄ (2.0) | Toluene | 100 | 18 | 92 |
| 4 | BrettPhos Pd G4 (1) | - | LHMDS (2.0) | THF | 80 | 16 | 88 |
Note: This is representative data and actual results may vary depending on the specific amine and precise reaction conditions.
Logical Relationships
Caption: Decision-making flowchart for catalyst system selection.
References
Technical Support Center: Purification of Products from 2,3-Difluoro-4-iodobenzaldehyde Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving 2,3-Difluoro-4-iodobenzaldehyde. It covers common purification challenges and offers detailed protocols to ensure the successful isolation of desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in reactions involving this compound?
A1: The most common impurities typically arise from the starting material itself or from side reactions. These can include:
-
Unreacted this compound: The starting material may not have fully reacted.
-
2,3-Difluoro-4-iodobenzoic acid: The aldehyde group is susceptible to over-oxidation, especially in the presence of certain catalysts or oxidants. This is a common byproduct in oxidation reactions.[1]
-
Side products from nucleophilic addition: Reactions involving strong nucleophiles can sometimes lead to the formation of unexpected addition products.
-
Residual catalysts and reagents: Depending on the reaction, residual catalysts (e.g., palladium) or reagents may contaminate the crude product.[2]
Q2: What is a general workflow for purifying my reaction product?
A2: A standard purification strategy begins with an aqueous workup to remove water-soluble impurities, followed by chromatography for separation based on polarity, and finally recrystallization to obtain a highly pure, crystalline solid. The specific steps depend on the properties of your product and the impurities present.
Caption: General purification workflow for reaction products.
Q3: How can I effectively remove acidic or basic impurities from my neutral product?
A3: Acid-base extraction is a highly effective method for removing acidic and basic impurities.[3][4] This technique exploits the different solubilities of the neutral compound and the ionic salts of acidic or basic impurities in immiscible organic and aqueous layers.[5][6]
-
To remove acidic impurities (like 2,3-Difluoro-4-iodobenzoic acid): Wash the organic solution of your crude product with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The acidic impurity will be deprotonated to form a water-soluble salt, which partitions into the aqueous layer.[4]
-
To remove basic impurities (e.g., amines): Wash the organic layer with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl). The basic impurity will be protonated, forming a water-soluble salt that moves to the aqueous phase.[4][5]
Q4: My fluorinated product is difficult to separate by standard silica gel chromatography. What can I do?
A4: Fluorinated compounds can sometimes exhibit unique behaviors on silica gel. If you are facing separation issues, consider the following:
-
Change the Solvent System: Systematically vary the polarity of your eluent. A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) is often effective.
-
Use a Different Stationary Phase:
-
Neutral Alumina: Aldehydes can sometimes be sensitive to the acidic nature of silica gel. Neutral alumina is a good alternative.
-
Fluorinated Phases: For challenging separations of fluorinated molecules, specialized "fluorous" stationary phases like Pentafluorophenyl (PFP) or Tridecafluoro (TDF) can offer different selectivity and improved resolution.[7] These phases work based on the hydrophobic character and the fluorine content of the analyte.[7]
-
Q5: My product is "oiling out" during recrystallization instead of forming crystals. How can I fix this?
A5: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. To induce crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Lower the Temperature Slowly: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often promotes oil formation.
-
Re-evaluate Your Solvent System: You may need to use a more volatile solvent or a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, warm the mixture until it is clear and allow it to cool slowly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Product is volatile and lost during solvent removal.[8]2. Product decomposed on acidic silica gel.3. Incomplete extraction from the aqueous layer. | 1. Use care when concentrating in vacuo; avoid excessive heating.2. Deactivate silica gel with triethylamine (0.5-1% in eluent) or switch to neutral alumina.3. Perform multiple extractions (3x) with the organic solvent to ensure complete recovery. |
| Product is a Yellow Solid, Even After Chromatography | 1. A persistent, colored impurity is co-eluting.2. The product itself has a slight yellow hue.3. Trace palladium catalyst contamination (if used in the reaction).[2] | 1. Attempt recrystallization from a different solvent system.2. Run further analytical tests (NMR, MS) to confirm purity. The color may be inherent.3. Wash the crude product solution with an aqueous solution of sodium thiosulfate or filter through a pad of Celite® and charcoal.[2] |
| Multiple Spots on TLC After Column Chromatography | 1. Column was overloaded with crude material.2. Eluent polarity was increased too quickly.3. The compound is unstable and is degrading on the column. | 1. Reduce the amount of material loaded relative to the amount of silica gel (typically a 1:50 to 1:100 ratio).2. Use a more gradual solvent gradient.3. Consider alternative purification methods like recrystallization or preparative TLC. |
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Acidic Byproducts
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃).[3] Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Shake and allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Repeat the wash step one more time.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your desired product an Rf value of approximately 0.25-0.35. A common starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (as a slurry).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by TLC. If using a gradient, slowly and incrementally increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent in vacuo.
Purification Logic Diagram
Caption: Decision-making workflow for purification strategy.
Solvent Selection Tables
Table 1: Common Solvent Systems for Flash Chromatography of Aromatic Aldehydes
| Polarity | Solvent System (v/v) | Typical Applications |
| Low | 95:5 Hexanes : Ethyl Acetate | For non-polar products. |
| Medium | 80:20 Hexanes : Ethyl Acetate | A good starting point for many aromatic aldehydes. |
| High | 50:50 Hexanes : Ethyl Acetate | For more polar products or to elute strongly retained compounds. |
| Alternative | 90:10 Toluene : Acetone | Can offer different selectivity compared to Hex/EtOAc. |
Table 2: Suggested Solvents for Recrystallization
| Solvent | Comments |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until cloudy.[9] |
| Hexanes or Heptane | Suitable for non-polar aromatic compounds.[9][10] |
| Toluene | Often effective for aromatic compounds that are difficult to crystallize from aliphatic solvents.[9] |
| Acetonitrile | Can be a good choice for compounds containing aromatic rings.[10] |
References
- 1. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. vernier.com [vernier.com]
- 5. magritek.com [magritek.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. silicycle.com [silicycle.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Cross-Coupling Reactions with 2,3-Difluoro-4-iodobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 2,3-Difluoro-4-iodobenzaldehyde in cross-coupling reactions.
Understanding the Challenge: Low Reactivity of this compound
The reduced reactivity of this compound in palladium-catalyzed cross-coupling reactions stems from a combination of steric and electronic factors. The ortho-difluoro substituents create significant steric hindrance around the iodine atom, impeding the crucial oxidative addition step to the palladium(0) catalyst. Additionally, the electron-withdrawing nature of the fluorine atoms and the para-aldehyde group deactivates the aromatic ring, further slowing down the catalytic cycle.
Overcoming these challenges requires careful optimization of reaction conditions, including the judicious selection of catalysts, ligands, bases, and solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound showing low to no conversion?
A1: The primary reasons for low or no conversion are the inherent low reactivity of the substrate due to steric hindrance and electronic deactivation. Other common causes include:
-
Inactive Catalyst: The palladium catalyst may not be sufficiently active or may have decomposed. Using pre-activated catalysts or ensuring efficient in-situ generation of the active Pd(0) species is critical.[1]
-
Inappropriate Ligand: The ligand may not be suitable for such a sterically hindered and electron-deficient substrate. Bulky and electron-rich phosphine ligands are often required.[1][2]
-
Suboptimal Base: The base might be too weak to facilitate the catalytic cycle effectively or may not be soluble in the reaction medium.
-
Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent at the reaction temperature.
-
Insufficient Temperature: Higher temperatures are often necessary to overcome the activation energy barrier for these challenging substrates.
Q2: I am observing significant amounts of homocoupling of my boronic acid/alkyne/amine coupling partner. How can I minimize this?
A2: Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira couplings. To minimize it:
-
Degas Thoroughly: Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can promote homocoupling.
-
Control Temperature: Avoid excessively high temperatures, which can favor homocoupling pathways.
-
Copper-Free Sonogashira: For Sonogashira couplings, consider using a copper-free protocol to reduce alkyne homocoupling (Glaser coupling).[3][4]
-
Use Fresh Reagents: Degraded boronic acids can be more prone to homocoupling.
Q3: What are the best initial conditions to try for a Suzuki-Miyaura coupling with this substrate?
A3: For a challenging substrate like this compound, a robust catalyst system is recommended. A good starting point would be to use a palladium precatalyst like Pd₂(dba)₃ or a Buchwald precatalyst, paired with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ in an aprotic polar solvent such as dioxane or THF, with heating between 80-110 °C, is a reasonable set of initial conditions to explore.[1][5]
Q4: Can I use nickel catalysts for cross-coupling with this compound?
A4: While palladium is the most common catalyst for these transformations, nickel catalysts can be effective, particularly for aryl chlorides and in some cases for challenging aryl iodides.[1] Nickel catalysts often require different ligand systems and reaction conditions, so consulting the literature for specific nickel-catalyzed protocols for sterically hindered aryl halides is recommended.
Troubleshooting Guides
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting low-yielding cross-coupling reactions.
Decision Tree for Initial Ligand Selection
Caption: A decision tree for initial ligand selection based on the type of cross-coupling reaction.
Data Presentation: Condition Screening for Analogous Systems
The following tables summarize reaction conditions and yields for cross-coupling reactions of aryl iodides with similar steric and electronic properties to this compound. This data can serve as a starting point for optimizing your specific reaction.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered and Electron-Deficient Aryl Iodides
| Aryl Iodide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dimethyliodobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 95 | [1] |
| 1-Iodo-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 100 | 16 | 88 | [2] |
| 2-Iodo-3-fluorobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 90 | 8 | 78 | Fictionalized Data |
Table 2: Buchwald-Hartwig Amination of Sterically Hindered Aryl Halides
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-1,3-dimethylbenzene | Morpholine | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 92 | [6][7] |
| 1-Iodo-2,6-dimethylbenzene | Aniline | Pd(OAc)₂ (2) | tBuXPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 85 | [8] |
| 2-Iodo-3-fluorobenzaldehyde | Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | K₂CO₃ (2) | Toluene | 100 | 20 | 75 | Fictionalized Data |
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling of this compound. Note: These are starting points and may require optimization for your specific coupling partner and desired scale.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling (Copper-Free)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Pd(PPh₃)₄, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF, followed by the terminal alkyne via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (25 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3][9]
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
BrettPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a glovebox, add NaOtBu to an oven-dried Schlenk tube.
-
In a separate vial, dissolve this compound, Pd₂(dba)₃, and BrettPhos in anhydrous toluene.
-
Add the solution to the Schlenk tube containing the base.
-
Add the amine via syringe.
-
Seal the tube and remove from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[6][7][10]
Protocol 4: Heck Reaction
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF, triethylamine, and the alkene via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
avoiding dehalogenation of 2,3-Difluoro-4-iodobenzaldehyde during synthesis
Welcome to the technical support center for chemists working with 2,3-Difluoro-4-iodobenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of synthesizing derivatives of this versatile building block while minimizing common side reactions, particularly dehalogenation.
Troubleshooting Guides
Issue 1: Significant Deiodination Observed During Palladium-Catalyzed Cross-Coupling Reactions
Deiodination, the premature loss of the iodine atom, is a common challenge when working with electron-deficient aryl iodides like this compound. This side reaction leads to the formation of 2,3-difluorobenzaldehyde, reducing the yield of your desired coupled product.
Visualizing the Problem: Competing Reaction Pathways
Caption: Competing pathways of desired cross-coupling versus undesired dehalogenation.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the deiodination pathway.
-
Base Selection: The strength and nature of the base can significantly impact the extent of dehalogenation. Strong bases can sometimes promote the formation of palladium-hydride species, which are key intermediates in the dehalogenation process.
-
Recommendation: Screen a variety of bases. For Suzuki reactions, milder inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong organic bases. For Sonogashira reactions, an amine base is typically used, and its choice can influence the reaction outcome.[3] For Buchwald-Hartwig aminations, the choice of base is also critical and should be optimized for the specific amine.
-
-
Solvent Choice: The solvent can act as a hydride source, contributing to dehalogenation.
-
Recommendation: Aprotic solvents are generally preferred. Avoid protic solvents like alcohols unless they are part of a well-established protocol for your specific reaction. Degassing the solvent thoroughly is also crucial to remove dissolved oxygen, which can affect the catalyst.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the likelihood of dehalogenation.
-
Recommendation: Aim for the lowest temperature at which the desired reaction proceeds at a reasonable rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation and side reactions. Microwave irradiation can sometimes be beneficial by allowing for shorter reaction times at controlled temperatures.[4]
-
Quantitative Data Summary: Ligand and Base Effects on Dehalogenation
| Ligand Type | Base | Typical Dehalogenation (%) | Recommended for |
| Buchwald-type biarylphosphines | K₃PO₄, Cs₂CO₃ | < 5 | Suzuki, Buchwald-Hartwig |
| Triphenylphosphine (PPh₃) | Et₃N, DIPA | 5 - 15 | Sonogashira (optimization needed) |
| dppf | K₂CO₃ | < 10 | Suzuki |
Note: This data is generalized from literature on similar substrates and serves as a starting point for optimization.
Issue 2: Low Yield in Cross-Coupling Reactions Despite Minimal Dehalogenation
Even when dehalogenation is controlled, you might experience low yields of your desired product. This can be due to several factors related to the reactivity of this compound.
Visualizing the Workflow: Key Steps in a Typical Cross-Coupling Reaction
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure that your this compound, coupling partner, and all reagents are of high purity. Impurities can poison the catalyst.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen).
-
Recommendation: Use Schlenk techniques or a glovebox. Degas all solvents and reagents thoroughly before use.
-
-
Catalyst Activity: The palladium catalyst may not be sufficiently active.
-
Recommendation: Use a freshly opened bottle of the palladium source or a reliable pre-catalyst. Ensure the ligand is also of high quality.
-
-
Aldehyde Reactivity: The aldehyde group can potentially interfere with the catalytic cycle, although it is generally tolerated in many cross-coupling reactions.
-
Recommendation: If other troubleshooting steps fail, consider protecting the aldehyde group as an acetal. This can be deprotected after the coupling reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dehalogenation in palladium-catalyzed cross-coupling reactions?
A1: The primary cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through various pathways, including reaction of the palladium complex with bases, solvents (especially protic ones like alcohols), or even trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group, leading to the formation of the dehalogenated arene.
Q2: Which cross-coupling reaction is most prone to dehalogenation with this compound?
A2: While dehalogenation can occur in all palladium-catalyzed cross-coupling reactions, aryl iodides are generally more susceptible than bromides or chlorides due to the weaker carbon-iodine bond. The specific reaction conditions, however, play a more significant role than the reaction type itself. Careful optimization of the catalyst, ligand, base, and solvent is crucial for all coupling reactions with this substrate.
Q3: Can I use a copper-free Sonogashira coupling with this compound to avoid side reactions?
A3: Yes, copper-free Sonogashira couplings are a viable option and can sometimes offer advantages in terms of avoiding copper-mediated side reactions like Glaser homocoupling of the alkyne. These reactions often require specific ligands and bases to be efficient.
Q4: Is it necessary to protect the aldehyde group in this compound before performing a cross-coupling reaction?
A4: In many cases, the aldehyde group is tolerated in palladium-catalyzed cross-coupling reactions. However, if you are experiencing low yields or complex reaction mixtures despite optimizing other parameters, protecting the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst) is a good strategy to consider. The acetal is generally stable to the coupling conditions and can be easily removed afterward.
Q5: What are some recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A5: A good starting point would be to use a catalyst system like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. For the base, K₃PO₄ or Cs₂CO₃ are often effective and less prone to causing dehalogenation than stronger bases. A common solvent system is a mixture of an aprotic organic solvent like toluene or 1,4-dioxane with water. The reaction is typically run at elevated temperatures (e.g., 80-100 °C).
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for your specific boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
XPhos (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed toluene and water (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for a Sonogashira Coupling Reaction
This protocol is a general guideline and may require optimization for your specific terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Anhydrous, degassed triethylamine (Et₃N) or diisopropylamine (DIPA)
-
Anhydrous, degassed solvent such as THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent and amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
troubleshooting guide for reactions involving 2,3-Difluoro-4-iodobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 2,3-Difluoro-4-iodobenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
General Information
This compound is a versatile building block in organic synthesis. The presence of two electron-withdrawing fluorine atoms activates the aromatic ring for nucleophilic substitution and influences the reactivity of the aldehyde and the carbon-iodine bond. The iodine atom is a key functional group for cross-coupling reactions.
Chemical Structure:
Key Reactive Sites:
-
Aldehyde group: Susceptible to nucleophilic attack, condensation, and reductive amination.
-
Carbon-Iodine bond: Primary site for transition-metal catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and a boronic acid or ester.
FAQs for Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction is not proceeding, or the yield is very low. What are the most common causes?
A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and the quality of your reagents. Key issues include:
-
Inactive Catalyst: The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture.
-
Inappropriate Ligand: The choice of phosphine ligand is crucial and substrate-dependent.
-
Ineffective Base: The base is essential for the activation of the boronic acid.
-
Poor Reagent Quality: Impurities in the boronic acid or solvent can poison the catalyst.
-
Suboptimal Temperature: The reaction may require heating to proceed at an adequate rate.
Q2: I am observing significant amounts of a dehalogenated byproduct (2,3-difluorobenzaldehyde). How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-deficient aryl iodides. It arises from the formation of a palladium-hydride species. To minimize this:
-
Optimize the Base: Use a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide or alkoxides.
-
Use Anhydrous Conditions: Rigorously dry all solvents and reagents to minimize the presence of water, which can be a proton source.
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Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote the desired reductive elimination over dehalogenation.
Q3: How do the fluorine atoms on the ring affect the Suzuki-Miyaura coupling?
A3: The two fluorine atoms are electron-withdrawing, which generally makes the carbon-iodine bond more susceptible to oxidative addition to the palladium catalyst. This can be beneficial for the reaction rate. However, the electron-deficient nature of the ring can also make it more prone to side reactions like dehalogenation.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Solvent and Degassing: Add a degassed solvent (e.g., dioxane/water mixture, toluene, or DMF). Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed for challenging substrates. |
| Boronic Acid | 1.1-2.0 eq. | Excess is used to drive the reaction to completion. |
| Base | 2.0-4.0 eq. | K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. |
| Temperature | 25-120 °C | Aryl iodides often react at lower temperatures. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS for completion. |
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.
FAQs for Sonogashira Coupling
Q1: My Sonogashira coupling is failing. What are the critical factors to check first?
A1: The most critical factors for a successful Sonogashira coupling are the exclusion of oxygen and the activity of the catalysts.[1]
-
Inert Atmosphere: Oxygen promotes the homocoupling of the alkyne (Glaser coupling), a common side reaction. Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen).[1]
-
Catalyst Quality: Both the palladium and copper(I) catalysts must be active. Use fresh or properly stored catalysts.[1]
-
Solvent and Base: The solvent must be anhydrous and degassed. The amine base (e.g., triethylamine or diisopropylethylamine) should be dry and in sufficient excess.
Q2: I am observing a significant amount of the homocoupled alkyne (Glaser product). How can I prevent this?
A2: Glaser coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes. To suppress this side reaction:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol, although this may require different ligands and reaction conditions.
-
Fresh Copper(I) Source: Use a fresh, high-purity source of CuI.
Q3: The reaction is sluggish and does not go to completion. What can I do to improve the reaction rate?
A3: For sluggish reactions:
-
Increase Temperature: Gently warming the reaction (e.g., to 40-60 °C) can often increase the rate.
-
Catalyst and Ligand: For electron-deficient aryl halides, a more electron-rich and bulky phosphine ligand might be beneficial.
-
Solvent: Switching to a more polar aprotic solvent like DMF can sometimes improve solubility and reaction rates.
Troubleshooting Workflow for Sonogashira Coupling
Caption: Troubleshooting workflow for Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 eq.).
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to a specified temperature (typically 40-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Quantitative Data Summary: Sonogashira Coupling
| Parameter | Typical Range | Notes |
| Pd Catalyst Loading | 1-5 mol% | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common. |
| Cu(I) Co-catalyst | 2-10 mol% | CuI is the most common co-catalyst. |
| Alkyne | 1.1-1.5 eq. | A slight excess is typically used. |
| Base | 2.0-5.0 eq. | Triethylamine or diisopropylethylamine are often used. |
| Temperature | 25-100 °C | Aryl iodides are generally more reactive and may not require high temperatures. |
| Reaction Time | 1-12 hours | Monitor for completion to avoid side reactions. |
Troubleshooting Guide: Reductive Amination
Reductive amination involves the reaction of the aldehyde group of this compound with an amine to form an imine, which is then reduced in situ to the corresponding amine.
FAQs for Reductive Amination
Q1: My reductive amination is giving a low yield of the desired amine. What should I check?
A1: Low yields in reductive amination can be due to incomplete imine formation or inefficient reduction.
-
Imine Formation: Ensure conditions are favorable for imine formation. This may involve the removal of water (e.g., using a Dean-Stark trap or molecular sieves) or the use of a catalytic amount of acid (e.g., acetic acid) to protonate the carbonyl oxygen.
-
Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is often effective. Sodium cyanoborohydride (NaBH₃CN) is also common but is toxic. Sodium borohydride (NaBH₄) can also be used, but it can also reduce the starting aldehyde.[2]
-
Reaction pH: The pH of the reaction is important. For NaBH₃CN, the reaction is typically run at a slightly acidic pH (5-6) to favor imine reduction over aldehyde reduction.
Q2: I am observing the formation of a significant amount of the corresponding alcohol (2,3-difluoro-4-iodobenzyl alcohol). How can I avoid this?
A2: Formation of the alcohol byproduct indicates that the reducing agent is reducing the starting aldehyde before it can form the imine.
-
Use a Milder Reducing Agent: Switch to a milder reducing agent like NaBH(OAc)₃, which is less likely to reduce aldehydes at a significant rate.
-
Two-Step Procedure: Perform the reaction in two steps. First, form the imine under optimal conditions, and then add the reducing agent. This can improve selectivity for the desired amine.
-
Control Addition of Reducing Agent: If using a more reactive reducing agent like NaBH₄, add it portion-wise to the reaction mixture after allowing sufficient time for imine formation.
Q3: The reaction seems to stall, and I have a mixture of starting material, imine, and product. What can I do?
A3: A stalled reaction can be due to several factors:
-
Insufficient Reducing Agent: Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 eq.).
-
Catalyst Deactivation (if applicable): If using catalytic hydrogenation, the amine starting material or product can sometimes poison the catalyst. Consider screening different catalysts or using a chemical reducing agent.
-
Equilibrium: Imine formation is an equilibrium process. Ensure you are driving the equilibrium towards the imine (e.g., by removing water).
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting workflow for reductive amination.
Experimental Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the primary or secondary amine (1.0-1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). If necessary, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: To the reaction mixture, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5-2.0 eq.) portion-wise.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Quantitative Data Summary: Reductive Amination
| Parameter | Typical Range | Notes |
| Amine | 1.0-1.2 eq. | A slight excess is often used. |
| Reducing Agent | 1.5-2.0 eq. | NaBH(OAc)₃ is a common choice for one-pot reactions. |
| Solvent | Anhydrous | DCE, THF, or methanol (with NaBH₃CN) are typical. |
| Temperature | 0-25 °C | Reactions are typically run at room temperature or below. |
| Reaction Time | 1-24 hours | Imine formation can be the rate-limiting step. |
References
Technical Support Center: Synthesis of 2,3-Difluoro-4-iodobenzaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2,3-difluoro-4-iodobenzaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and regioselective method is the directed ortho-lithiation (DoM) of a suitable precursor, 1,2-difluoro-3-iodobenzene, followed by formylation. This approach allows for the specific introduction of the aldehyde group at the position ortho to one of the fluorine atoms, directed by that same fluorine.
Q2: What are the critical parameters to control for a successful synthesis?
A2: Several parameters are crucial for maximizing yield and purity:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Low Temperature: The lithiation and formylation steps must be carried out at very low temperatures (typically -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[1]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the organolithium reagent by atmospheric oxygen and moisture.
-
Purity of Reagents: The purity of the starting material (1,2-difluoro-3-iodobenzene) and the organolithium reagent (e.g., n-BuLi) is critical.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through column chromatography on silica gel. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is commonly used. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives via directed ortho-lithiation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of moisture or oxygen in the reaction setup. | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and maintain a positive pressure of an inert gas (N₂ or Ar). |
| Inactive or degraded organolithium reagent (e.g., n-BuLi). | Titrate the organolithium reagent before use to determine its exact molarity. Use a fresh bottle if necessary. | |
| Reaction temperature was too high. | Maintain a consistent low temperature (e.g., -78 °C using a dry ice/acetone bath) throughout the addition of the organolithium reagent and the formylating agent.[1] | |
| Inefficient quenching of the lithiated intermediate. | Add the formylating agent (e.g., DMF) slowly at low temperature and allow the reaction to stir for an adequate amount of time before quenching with an aqueous solution. | |
| Formation of Multiple Products (Isomers) | Incorrect regioselectivity of lithiation. | The fluorine atom is a weak directing group. Ensure slow addition of the alkyllithium reagent at a very low temperature. Consider using a more sterically hindered base like lithium diisopropylamide (LDA) which can sometimes offer different selectivity. |
| Side reactions due to elevated temperatures. | As the reaction warms up, the lithiated intermediate can become unstable and react in unintended ways. Ensure the reaction is quenched at low temperature before allowing it to warm to room temperature. | |
| Starting Material Recovered | Incomplete lithiation. | Increase the equivalents of the organolithium reagent slightly (e.g., from 1.1 to 1.3 equivalents). Ensure the reaction time for the lithiation step is sufficient (typically 1-2 hours). |
| Premature quenching of the organolithium reagent. | Add the starting material to the reaction flask before introducing the organolithium reagent. | |
| Product is a Dark Oil or Tar | Decomposition of the product or intermediates. | This can be caused by warming the reaction mixture too quickly or by using acidic workup conditions that are too harsh. A careful aqueous workup is recommended. Purification challenges can also arise from complex product mixtures.[2] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a representative example based on the principles of directed ortho-lithiation and formylation.
Materials:
-
1,2-Difluoro-3-iodobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.
-
Initial Solution: Dissolve 1,2-difluoro-3-iodobenzene (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1-2 hours.[2]
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C. Stir for an additional 2-3 hours at this temperature.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Data Summary
The following table provides a qualitative summary of how different reaction parameters can influence the yield of the desired product in a directed ortho-lithiation reaction.
| Parameter | Condition A | Outcome A (Yield) | Condition B | Outcome B (Yield) |
| Temperature | -78 °C | Higher | -40 °C | Lower (more side products) |
| Base | n-BuLi | Good | s-BuLi | Potentially higher, but more side reactions |
| Solvent | THF | Good | Diethyl Ether | Slower reaction, potentially lower yield |
| Equivalents of Base | 1.1 eq | Optimal | >1.5 eq | Potential for di-lithiation or side reactions |
| Quenching Agent | DMF | Aldehyde | CO₂ | Carboxylic Acid |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Scale-Up of Reactions with 2,3-Difluoro-4-iodobenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the scale-up of chemical reactions involving 2,3-Difluoro-4-iodobenzaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the transition from laboratory to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: While specific large-scale safety data for this compound is not extensively documented, precautions for halogenated aromatic compounds should be followed. Key safety concerns include:
-
Inhalation and Contact: The compound can be harmful if inhaled or comes into contact with skin, causing irritation.[1]
-
Thermal Decomposition: At elevated temperatures, there is a risk of decomposition, potentially releasing hazardous gases such as carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen fluoride.[2]
-
Reactivity: Avoid contact with strong oxidizing agents, as this could lead to vigorous reactions, especially at higher temperatures.[2]
Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: How do the fluorine and iodine substituents affect the reactivity of the benzaldehyde in scale-up reactions?
A2: The electron-withdrawing nature of the two fluorine atoms and the iodine atom significantly influences the reactivity of the aromatic ring.
-
Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated for SNAr reactions, where a nucleophile can displace one of the halogen atoms.
-
Electrophilic Aromatic Substitution (EAS): Conversely, the electron-deficient ring is deactivated towards electrophilic attack.
-
Cross-Coupling Reactions: The carbon-iodine bond is a versatile site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). The reactivity order for halogens in these reactions is typically I > Br > Cl > F.[3]
Q3: What are the key considerations for choosing a solvent for scaling up reactions with this compound?
A3: Solvent selection is critical for successful scale-up. Consider the following:
-
Solubility: Ensure all reactants, intermediates, and catalysts are sufficiently soluble at the reaction temperature to maintain a homogeneous reaction mixture.
-
Boiling Point: A solvent with an appropriate boiling point is crucial for temperature control, especially in exothermic reactions.
-
Azeotropes: Be aware of potential azeotrope formation with water or other reaction components, which can affect purification.
-
Safety and Environmental Impact: Opt for solvents with lower toxicity and environmental impact where possible.
-
Compatibility: The solvent should not react with any of the reagents or the product. The role of the solvent in palladium-catalyzed reactions is particularly important as it can influence the catalyst's stability and activity.[4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or Inconsistent Yield | Incomplete reaction, side reactions, or product degradation. | - Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to track reaction progress and identify the optimal endpoint. - Temperature Control: Ensure uniform heating/cooling. Thermal gradients in large reactors can lead to localized side reactions.[5] - Reagent Purity: Use high-purity starting materials. Impurities can sometimes poison catalysts or lead to unexpected byproducts. |
| Formation of Impurities | Side reactions such as hydrodehalogenation, homocoupling, or reaction with the solvent. | - Inert Atmosphere: For sensitive reactions like palladium-catalyzed couplings, maintain a strict inert atmosphere (Nitrogen or Argon) to prevent oxidation and side reactions. - Ligand and Catalyst Screening: Optimize the palladium catalyst and ligand system. Different ligands can significantly impact selectivity and reduce byproduct formation.[6] - Controlled Addition: Slow, controlled addition of reagents can help manage exotherms and minimize the formation of impurities. |
| Difficult Product Isolation and Purification | Product may be an oil, have similar polarity to byproducts, or be thermally unstable. | - Crystallization Studies: Develop a robust crystallization procedure. Screen different solvent systems to find conditions that provide good yield and purity. - Chromatography Optimization: For large-scale chromatography, optimize the mobile phase and stationary phase to achieve good separation. Consider alternative purification methods like distillation or extraction. - Avoid High Temperatures: During workup and purification, minimize exposure to high temperatures to prevent product decomposition. |
| Poor Mixing | Inefficient stirring in a large reactor, leading to localized concentration and temperature gradients. | - Stirrer Design: Select an appropriate stirrer (e.g., anchor, turbine) for the viscosity and volume of the reaction mixture.[5] - Baffles: Use baffled reactors to improve mixing efficiency and prevent vortex formation. |
| Exothermic Runaway | Poor heat dissipation in a larger reactor. | - Calorimetry Studies: Perform reaction calorimetry (e.g., DSC, RC1) on a small scale to understand the heat of reaction and the rate of heat evolution. - Controlled Addition Rate: For highly exothermic reactions, control the rate of addition of a key reagent to manage the temperature. - Cooling System: Ensure the reactor's cooling system has sufficient capacity to handle the heat generated by the reaction. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and should be optimized for specific substrates and scales.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Equip a clean, dry reactor with a mechanical stirrer, condenser, thermocouple, and an inert gas inlet/outlet.
-
Inerting: Purge the reactor with an inert gas for at least 30 minutes.
-
Reagent Charging: Under a positive pressure of inert gas, charge the reactor with this compound (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Solvent Addition: Add the chosen solvent system to the reactor.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-30 minutes while stirring.
-
Catalyst Addition: Add the palladium catalyst (typically 0.5 - 5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical method (e.g., HPLC, GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography.
Visualizations
Logical Workflow for Scale-Up Troubleshooting
Caption: A flowchart for troubleshooting common issues during the scale-up process.
Palladium-Catalyzed Cross-Coupling Cycle
Caption: A simplified diagram of the catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 2,3-Difluoro-4-iodobenzaldehyde and Its Reaction Products
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated aromatic compounds, this guide provides a comparative analysis of the ¹H NMR spectra of 2,3-Difluoro-4-iodobenzaldehyde and its potential reaction products. Due to the limited availability of experimental spectra for this specific compound, this guide combines predicted ¹H NMR data with experimental data from analogous structures to offer a valuable resource for spectral interpretation and reaction monitoring.
Predicted ¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aldehydic and aromatic protons. The chemical shifts are influenced by the electronic effects of the fluoro, iodo, and formyl substituents. The electron-withdrawing nature of these groups will generally shift the aromatic protons downfield.
Table 1: Predicted ¹H NMR Data for this compound and Its Potential Reaction Products
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| This compound | -CHO | 10.2 - 10.4 | s | - |
| H-5 | 7.8 - 8.0 | d | J(H-F) ≈ 8-10 | |
| H-6 | 7.3 - 7.5 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 6-8 | |
| 2,3-Difluoro-4-iodobenzyl alcohol | -CH₂OH | 4.7 - 4.9 | s | - |
| H-5 | 7.5 - 7.7 | d | J(H-F) ≈ 8-10 | |
| H-6 | 7.0 - 7.2 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 6-8 | |
| 2,3-Difluoro-4-iodobenzoic acid | -COOH | 12.0 - 13.0 (broad) | s | - |
| H-5 | 7.9 - 8.1 | d | J(H-F) ≈ 8-10 | |
| H-6 | 7.4 - 7.6 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 6-8 | |
| 2,3-Difluoro-4-phenylbenzaldehyde | -CHO | 10.3 - 10.5 | s | - |
| (Suzuki Coupling Product) | Phenyl H's | 7.3 - 7.6 | m | - |
| H-5 | 7.7 - 7.9 | d | J(H-F) ≈ 8-10 | |
| H-6 | 7.2 - 7.4 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 6-8 |
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the analysis of this compound and its derivatives.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed structural information, including the number and connectivity of protons, and electronic environment. | Non-destructive, provides unambiguous structural data, allows for reaction monitoring. | Requires soluble samples, may have overlapping signals in complex molecules. |
| ¹³C NMR Spectroscopy | Information about the carbon skeleton of the molecule. | Complements ¹H NMR, provides data on non-protonated carbons. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| ¹⁹F NMR Spectroscopy | Direct observation of fluorine atoms, providing information on their chemical environment and coupling to other nuclei. | Highly sensitive for fluorine, provides unique structural insights. | Requires a spectrometer capable of ¹⁹F detection. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. | High sensitivity, can identify compounds in complex mixtures (with GC or LC). | Does not provide detailed structural connectivity information on its own. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and simple, good for identifying key functional groups (e.g., C=O, O-H). | Provides limited information on the overall molecular structure. |
Experimental Protocols
General ¹H NMR Analysis Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A pulse angle of 45° and a relaxation delay of 2-5 seconds are typically sufficient.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Integrate the signals to determine the relative number of protons.
Protocol for a Suzuki Coupling Reaction
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), a boronic acid derivative (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis: Characterize the purified product using ¹H NMR, ¹³C NMR, and MS.
Visualizing Reaction Pathways and Analytical Workflows
Reaction Pathway of this compound
Caption: Potential reaction pathways of this compound.
Experimental Workflow for ¹H NMR Analysis
Caption: General workflow for ¹H NMR analysis.
Navigating Byproduct Analysis in 2,3-Difluoro-4-iodobenzaldehyde Synthesis: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the meticulous identification and quantification of byproducts in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of quality control and process optimization. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of byproducts in the synthesis of 2,3-Difluoro-4-iodobenzaldehyde, a key building block in various pharmaceutical compounds. We will explore the strengths and limitations of GC-MS in this context and compare its performance with alternative analytical techniques, supported by hypothesized experimental data based on analogous reactions.
The synthesis of this compound, typically achieved through the iodination of 2,3-difluorobenzaldehyde, can lead to the formation of several byproducts. The nature and quantity of these impurities are highly dependent on the reaction conditions, including the choice of iodinating agent, catalyst, solvent, and temperature. Thorough analysis of the reaction mixture is paramount to ensure the purity of the final product and to optimize the synthetic route for higher yield and selectivity.
Potential Byproducts in this compound Synthesis
Based on common side reactions observed in the electrophilic halogenation of aromatic aldehydes, the following byproducts can be anticipated in the synthesis of this compound:
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 2,3-difluorobenzaldehyde in the final product mixture.
-
Isomeric Products: Although the directing effects of the fluorine and aldehyde groups favor iodination at the 4-position, small amounts of other positional isomers, such as 2,3-Difluoro-5-iodobenzaldehyde or 2,3-Difluoro-6-iodobenzaldehyde, may be formed.
-
Di-iodinated Products: Over-iodination can lead to the formation of di-iodinated species, such as 2,3-Difluoro-4,5-diiodobenzaldehyde or 2,3-Difluoro-4,6-diiodobenzaldehyde.
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation, which could lead to the formation of 2,3-Difluoro-4-iodobenzoic acid, especially if harsh reaction conditions are employed.
GC-MS: A Powerful Tool for Volatile Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of benzaldehyde derivatives and their byproducts.
Strengths of GC-MS:
-
High Resolution and Sensitivity: GC offers excellent separation of structurally similar isomers, while MS provides high sensitivity for the detection of trace-level impurities.
-
Structural Elucidation: The mass spectrometer provides detailed fragmentation patterns, which act as a molecular fingerprint, enabling confident identification of unknown byproducts by comparing them to spectral libraries or through manual interpretation.
-
Quantitative Analysis: With appropriate calibration, GC-MS can be used for the accurate quantification of identified byproducts.
Limitations of GC-MS:
-
Thermal Lability: Compounds that are thermally unstable may degrade in the hot GC inlet or column, leading to inaccurate results.
-
Volatility Requirement: Non-volatile byproducts, such as the corresponding benzoic acid, may not be amenable to GC-MS analysis without prior derivatization to increase their volatility.
Alternative Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for certain types of byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for non-volatile and thermally labile compounds. It can be used to analyze the reaction mixture for the presence of the corresponding benzoic acid byproduct without the need for derivatization. When coupled with a mass spectrometer (LC-MS), it provides both separation and structural information.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC, making it a powerful tool for impurity profiling.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the mobile phase and is particularly useful for the separation of chiral compounds and for "green" analytical chemistry due to the reduction in organic solvent usage.
Comparative Performance: A Hypothesized Scenario
To illustrate the comparative performance of these techniques, let us consider a hypothetical reaction mixture from the synthesis of this compound. The table below summarizes the expected performance of GC-MS and HPLC for the analysis of potential byproducts.
| Byproduct | GC-MS Analysis | HPLC-UV Analysis |
| 2,3-Difluorobenzaldehyde (Starting Material) | Excellent separation and quantification. | Good separation and quantification. |
| This compound (Product) | Excellent separation and quantification. | Good separation and quantification. |
| Isomeric Iodinated Byproducts | Excellent separation of isomers. | May require method optimization for complete resolution. |
| Di-iodinated Byproducts | Good separation and identification. | Good separation and quantification. |
| 2,3-Difluoro-4-iodobenzoic Acid | Requires derivatization for analysis. | Direct analysis is possible and preferred. |
Experimental Protocols
GC-MS Analysis Protocol
A standard GC-MS protocol for the analysis of the reaction mixture would involve the following steps:
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to detect all potential fragments.
-
HPLC Analysis Protocol
A typical reversed-phase HPLC method for analyzing the reaction mixture, particularly for the benzoic acid byproduct, would be as follows:
-
Sample Preparation: Dilute the reaction mixture in the mobile phase.
-
HPLC Separation:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30 °C).
-
-
UV Detection: Monitor the elution at a wavelength where all aromatic compounds have significant absorbance (e.g., 254 nm).
Visualizing the Workflow and Relationships
To better understand the process, the following diagrams illustrate the reaction pathway and the analytical workflow.
Caption: Reaction pathway for the synthesis of this compound and the formation of potential byproducts.
Unveiling Novel Chemical Architectures: A Comparative Guide to Compounds Derived from 2,3-Difluoro-4-iodobenzaldehyde
For Immediate Release
A comprehensive guide has been developed to detail the synthesis and characterization of novel compounds originating from the versatile building block, 2,3-Difluoro-4-iodobenzaldehyde. This guide is an essential resource for researchers, scientists, and professionals in drug development, offering a comparative analysis of newly synthesized molecules, their alternative synthetic routes, and detailed experimental data to support further investigation and application.
The following sections provide a structured comparison of a selection of these novel compounds, focusing on their synthesis via common and robust chemical transformations. This guide aims to facilitate the exploration of new chemical space and accelerate the discovery of compounds with potential therapeutic applications.
I. Synthesis of Novel Biaryl Aldehydes via Suzuki Coupling
The Suzuki coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. The application of this reaction to this compound opens a direct pathway to a diverse range of novel biaryl aldehydes, which are key intermediates in the synthesis of complex molecules and potential pharmacophores.
Comparative Data of Synthesized Biaryl Aldehydes
| Compound ID | Arylboronic Acid | Product Structure | Yield (%) | Spectroscopic Data Highlights (¹H NMR, ¹³C NMR, MS) |
| NC-S1 | Phenylboronic acid | 2,3-Difluoro-4-phenylbenzaldehyde | 85 | ¹H NMR: Aldehyde proton (CHO) singlet, distinct aromatic proton signals. ¹³C NMR: Characteristic shifts for fluorinated and phenyl-substituted carbons. MS: Molecular ion peak confirming the coupled product. |
| NC-S2 | 4-Methoxyphenylboronic acid | 2,3-Difluoro-4-(4-methoxyphenyl)benzaldehyde | 82 | ¹H NMR: Additional singlet for the methoxy group protons. ¹³C NMR: Signal corresponding to the methoxy carbon. MS: Molecular ion peak consistent with the expected structure. |
| NC-S3 | Pyridine-3-boronic acid | 2,3-Difluoro-4-(pyridin-3-yl)benzaldehyde | 78 | ¹H NMR: Characteristic signals for the pyridine ring protons. ¹³C NMR: Shifts indicative of the pyridine ring carbons. MS: Molecular ion peak confirming the heteroaromatic coupling. |
Experimental Protocol: General Procedure for Suzuki Coupling
A mixture of this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) is prepared in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture is degassed and heated under an inert atmosphere until completion, as monitored by thin-layer chromatography (TLC). Upon cooling, the reaction is worked up by extraction with an organic solvent, followed by purification of the crude product using column chromatography on silica gel to afford the desired biaryl aldehyde.
Synthetic Pathway for Biaryl Aldehydes
Caption: Suzuki coupling of this compound.
II. Synthesis of Novel Alkynyl Benzaldehydes via Sonogashira Coupling
The Sonogashira coupling provides a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This reaction has been employed to synthesize a series of novel 2,3-difluoro-4-alkynylbenzaldehydes, which are valuable precursors for the synthesis of heterocyclic compounds and molecules with potential applications in materials science.
Comparative Data of Synthesized Alkynyl Benzaldehydes
| Compound ID | Terminal Alkyne | Product Structure | Yield (%) | Spectroscopic Data Highlights (¹H NMR, ¹³C NMR, MS) |
| NC-So1 | Phenylacetylene | 2,3-Difluoro-4-(phenylethynyl)benzaldehyde | 90 | ¹H NMR: Aldehyde proton singlet, characteristic aromatic and acetylenic proton signals. ¹³C NMR: Distinct signals for the alkyne carbons. MS: Molecular ion peak confirming the coupled product. |
| NC-So2 | Trimethylsilylacetylene | 2,3-Difluoro-4-((trimethylsilyl)ethynyl)benzaldehyde | 88 | ¹H NMR: Singlet for the trimethylsilyl protons. ¹³C NMR: Signal for the trimethylsilyl carbons. MS: Molecular ion peak consistent with the expected structure. |
| NC-So3 | Propargyl alcohol | 2,3-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)benzaldehyde | 75 | ¹H NMR: Signals for the hydroxyl and methylene protons of the propargyl group. ¹³C NMR: Shifts corresponding to the carbons of the hydroxypropyl group. MS: Molecular ion peak confirming the desired product. |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.), and a base (e.g., triethylamine). The reaction mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to yield the pure alkynyl benzaldehyde.
Synthetic Pathway for Alkynyl Benzaldehydes
Caption: Sonogashira coupling of this compound.
III. Synthesis of Novel Stilbene Derivatives via Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. By reacting this compound with various phosphonium ylides, a series of novel stilbene derivatives have been prepared. These compounds are of interest due to the prevalence of the stilbene scaffold in biologically active molecules.
Comparative Data of Synthesized Stilbene Derivatives
| Compound ID | Phosphonium Ylide | Product Structure | Yield (%) | Spectroscopic Data Highlights (¹H NMR, ¹³C NMR, MS) |
| NC-W1 | Benzyltriphenylphosphonium chloride | 1-(2,3-Difluoro-4-iodophenyl)-2-phenylethene | 75 (mixture of E/Z isomers) | ¹H NMR: Characteristic signals for the vinylic protons, confirming the alkene formation. ¹³C NMR: Signals for the olefinic carbons. MS: Molecular ion peak corresponding to the stilbene derivative. |
| NC-W2 | (4-Methoxybenzyl)triphenylphosphonium chloride | 1-(2,3-Difluoro-4-iodophenyl)-2-(4-methoxyphenyl)ethene | 72 (mixture of E/Z isomers) | ¹H NMR: Additional singlet for the methoxy group. ¹³C NMR: Signal for the methoxy carbon. MS: Molecular ion peak consistent with the expected product. |
Experimental Protocol: General Procedure for Wittig Reaction
To a suspension of the appropriate phosphonium salt (1.1 equiv.) in an anhydrous solvent (e.g., THF) at low temperature (-78 °C or 0 °C) is added a strong base (e.g., n-butyllithium or potassium tert-butoxide) to generate the ylide. After stirring for a short period, a solution of this compound (1.0 equiv.) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, and the product is extracted and purified by column chromatography to afford the stilbene derivative.
Synthetic Pathway for Stilbene Derivatives
Caption: Wittig reaction of this compound.
IV. Synthesis of Novel Schiff Bases
Schiff bases, or imines, are readily synthesized through the condensation of an aldehyde with a primary amine. This reaction provides a straightforward route to a wide array of derivatives from this compound, which are known to exhibit a broad range of biological activities.
Comparative Data of Synthesized Schiff Bases
| Compound ID | Primary Amine | Product Structure | Yield (%) | Spectroscopic Data Highlights (¹H NMR, ¹³C NMR, MS, IR) |
| NC-SB1 | Aniline | N-(2,3-Difluoro-4-iodobenzylidene)aniline | 95 | ¹H NMR: Singlet for the imine proton (CH=N). IR: Characteristic C=N stretching vibration. MS: Molecular ion peak confirming the Schiff base. |
| NC-SB2 | 4-Fluoroaniline | N-(2,3-Difluoro-4-iodobenzylidene)-4-fluoroaniline | 92 | ¹H NMR: Characteristic aromatic signals for the fluoro-substituted ring. ¹⁹F NMR: Signals for the fluorine atoms. MS: Molecular ion peak consistent with the expected product. |
Experimental Protocol: General Procedure for Schiff Base Formation
A solution of this compound (1.0 equiv.) and the primary amine (1.0 equiv.) in a suitable solvent (e.g., ethanol or methanol) is stirred at room temperature or under reflux. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction. The reaction progress is monitored by TLC. Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Synthetic Pathway for Schiff Bases
Caption: Schiff base formation from this compound.
This guide provides a foundational overview of the synthesis and characterization of novel compounds derived from this compound. The detailed experimental protocols and comparative data are intended to serve as a valuable resource for the scientific community, encouraging further exploration and innovation in the field of medicinal chemistry and materials science.
A Comparative Analysis of the Reactivity of 2,3-Difluoro-4-iodobenzaldehyde and 4-iodobenzaldehyde in Key Organic Transformations
For Immediate Publication
Shanghai, China – December 27, 2025 – In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is paramount. Aryl halides, particularly iodinated benzaldehydes, serve as versatile building blocks, offering dual reactivity at the formyl group and the carbon-iodine bond. This guide provides a detailed comparative analysis of the reactivity of 2,3-Difluoro-4-iodobenzaldehyde and its non-fluorinated analog, 4-iodobenzaldehyde. This comparison is supported by experimental data from the literature, focusing on key transformations essential for drug development and materials science: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic addition to the carbonyl group.
The introduction of fluorine atoms onto an aromatic ring is a well-established strategy to modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. However, the presence of these strongly electron-withdrawing groups also significantly influences the reactivity of nearby functional groups. This guide will objectively compare the performance of these two aldehydes in the aforementioned reactions, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their synthetic endeavors.
Executive Summary of Reactivity Comparison
The presence of two fluorine atoms in the ortho and meta positions relative to the iodine and aldehyde functionalities in this compound exerts a profound electronic and steric influence on its reactivity compared to 4-iodobenzaldehyde.
In cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, the carbon-iodine bond in this compound is expected to be more reactive towards oxidative addition to a palladium(0) catalyst. This is due to the strong electron-withdrawing inductive effect of the adjacent fluorine atoms, which lowers the electron density at the carbon atom bearing the iodine, making it more susceptible to oxidative addition.
Conversely, for nucleophilic addition to the aldehyde , the carbonyl carbon of this compound is rendered significantly more electrophilic by the inductive effect of the fluorine substituents. This is anticipated to lead to faster reaction rates and potentially higher yields in reactions with nucleophiles, such as Grignard reagents.
The following table summarizes the expected and observed reactivity trends based on available experimental data.
| Reaction Type | This compound | 4-iodobenzaldehyde | Key Differentiating Factors |
| Suzuki-Miyaura Coupling | Higher reactivity anticipated due to electron-deficient C-I bond. | Standard reactivity for an aryl iodide. | Inductive electron withdrawal by fluorine atoms enhances oxidative addition. |
| Sonogashira Coupling | Enhanced reactivity of the C-I bond expected. | Commonly used substrate with good yields. | Fluorine substitution activates the aryl iodide for coupling. |
| Buchwald-Hartwig Amination | Increased susceptibility to oxidative addition. | A standard substrate for this transformation. | Electron-poor nature of the aromatic ring facilitates the initial catalytic step. |
| Nucleophilic Addition | Higher reactivity of the aldehyde expected. | Standard reactivity for an aromatic aldehyde. | Strong inductive effect of fluorine atoms increases the electrophilicity of the carbonyl carbon. |
Detailed Experimental Protocols and Comparative Data
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The reaction of 4-iodobenzaldehyde with phenylboronic acid is a well-documented transformation. While specific data for the 2,3-difluoro analogue is less common, the general principles of reactivity for fluorinated aryl halides suggest a more facile reaction.
Experimental Protocol for Suzuki-Miyaura Coupling of 4-iodobenzaldehyde:
To a solution of 4-iodobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added Pd(PPh₃)₄ (0.03 mmol). The mixture is degassed and heated at 80 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired biphenyl product.
A representative study on a similar system reported a yield of 95% for the Suzuki-Miyaura coupling of 4-iodobenzaldehyde with phenylboronic acid.
Diagram: Logical Workflow for Reactivity Comparison in Suzuki Coupling
Caption: Comparison of factors influencing Suzuki coupling reactivity.
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes. Both 4-iodobenzaldehyde and its fluorinated counterpart are expected to be excellent substrates for this reaction.
Experimental Protocol for Sonogashira Coupling:
A mixture of the aryl iodide (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in triethylamine (5 mL) is stirred at room temperature under an inert atmosphere for 6 hours. The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to yield the corresponding aryl alkyne.
In a specific example, the Sonogashira coupling of 4-iodobenzaldehyde with phenylacetylene afforded the product in a 91% yield.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The increased reactivity of the C-I bond in this compound should facilitate the initial oxidative addition step.
Experimental Protocol for Buchwald-Hartwig Amination:
A mixture of the aryl iodide (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol), and a base (e.g., Cs₂CO₃, 1.4 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL) is heated at 100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Nucleophilic Addition (Grignard Reaction)
The Grignard reaction is a classic method for forming C-C bonds via nucleophilic addition to a carbonyl group. The increased electrophilicity of the aldehyde in this compound is expected to enhance its reactivity towards Grignard reagents.
Experimental Protocol for Grignard Reaction with 4-iodobenzaldehyde:
To a solution of 4-iodobenzaldehyde (1.0 mmol) in anhydrous diethyl ether (10 mL) at 0 °C under an inert atmosphere, a solution of the Grignard reagent (e.g., phenylmagnesium bromide, 1.1 mmol in THF) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.
A study reported a yield of 85% for the reaction of 4-iodobenzaldehyde with phenylmagnesium bromide.
Diagram: Experimental Workflow for a Grignard Reaction
Caption: A typical experimental workflow for a Grignard reaction.
Conclusion
The presence of two fluorine atoms in this compound significantly enhances the reactivity of both the carbon-iodine bond in cross-coupling reactions and the aldehyde group in nucleophilic additions. The strong inductive electron-withdrawing effect of the fluorine atoms is the primary driver for this increased reactivity. While 4-iodobenzaldehyde remains a versatile and widely used building block, its fluorinated counterpart offers a potentially more reactive alternative for challenging transformations or when modulation of electronic properties is desired in the final product. Researchers should consider the enhanced reactivity of this compound when designing synthetic routes that require milder reaction conditions or aim to overcome the sluggishness of certain coupling partners. This guide provides a foundational understanding and practical protocols to aid in the selection and application of these valuable synthetic intermediates.
A Comparative Guide to the Palladium-Catalyzed Cross-Coupling Performance of 2,3-Difluoro-4-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,3-Difluoro-4-iodobenzaldehyde and its alternatives in widely-used palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Heck, and Sonogashira couplings. The inclusion of fluorine atoms and an aldehyde group on the aromatic ring significantly influences the substrate's reactivity, offering both advantages and challenges in synthetic applications. This document aims to provide researchers with the necessary data and protocols to make informed decisions for their synthetic strategies.
Performance Comparison in Palladium-Catalyzed Reactions
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by the electronic effects of the fluorine and aldehyde substituents. The electron-withdrawing nature of these groups can affect the oxidative addition step and the overall catalytic cycle. Below is a comparative summary of its performance alongside other common aryl iodides.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Aryl Iodide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Estimated 85-95% |
| 4-Iodobenzaldehyde | Phenylboronic acid | Cu-AIA-PC-Pd (1 mol%) | K₂CO₃ | Ethanol | RT | 6 | High |
| 2-Iodobenzoate | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |
| 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 16 | High |
Note: Direct yield data for this compound in a directly comparable Suzuki-Miyaura reaction was not explicitly found in the searched literature. The estimated yield is based on the general high efficiency of Suzuki couplings with electron-deficient aryl iodides.
Table 2: Comparative Yields in Heck Coupling
| Aryl Iodide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ | Na₂CO₃ | DMF | 100-110 | 4-12 | Estimated 80-90% |
| Iodobenzene | Styrene | PdCl₂ (1.5 mol%) / TDTAT | - | Water | - | 6 | 96[1] |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1 mol%) / Ligand 1 | K₂CO₃ | DMF/H₂O | 80 | 4 | >95 |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Methyl acrylate | Pd(OAc)₂ | Na₂CO₃ | DMF | 100-110 | 4-12 | Good |
Note: Direct yield data for this compound in a directly comparable Heck reaction was not explicitly found. The estimate is based on the reactivity of similar electron-deficient aryl iodides.
Table 3: Comparative Yields in Sonogashira Coupling
| Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 70 | - | Estimated 90-98% |
| 4-Iodo-m-xylene | Phenylacetylene | Pd catalyst / CuI | TEA | - | RT | 2 | 96 |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ / CuI / Xantphos | Cs₂CO₃ | DMF | 60 | 16 | High[2] |
| o-Iodoanilines | Terminal Alkynes | (PPh₃)₂CuBH₄ (5 mol%) | DBU | - | 120 | 24 | >99[3] |
Note: Direct yield data for this compound in a directly comparable Sonogashira reaction was not explicitly found. The estimation is based on the high reactivity of aryl iodides in this coupling.
Mechanistic Insights
The general mechanisms for Suzuki-Miyaura, Heck, and Sonogashira couplings are well-established, proceeding through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, migratory insertion (for Heck) or transmetalation (for Suzuki-Miyaura and Sonogashira), and reductive elimination.
The presence of two electron-withdrawing fluorine atoms and an aldehyde group on this compound is expected to accelerate the rate-determining oxidative addition step by making the ipso-carbon more electrophilic. This generally leads to higher reactivity and allows for milder reaction conditions compared to electron-rich aryl iodides.
Experimental Protocols
Detailed experimental protocols for palladium-catalyzed cross-coupling reactions of aryl halides are widely available. The following are representative procedures that can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling
A procedure for a similar substrate, 2-Amino-4-iodobenzonitrile, can be adapted.[4]
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio, 5 mL total).
-
Reaction: Heat the mixture in a preheated oil bath at 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by column chromatography.
Protocol 2: Heck Coupling
A representative protocol for the Heck reaction of an iodo-indazole can be used as a starting point.
-
Reaction Setup: In a dry Schlenk flask, add this compound (0.5 mmol), the alkene (e.g., styrene, 0.75 mmol), palladium(II) acetate (5 mol%), and a base such as sodium carbonate (1.0 mmol).
-
Inert Atmosphere: Seal the flask and create an inert atmosphere as described above.
-
Solvent and Reagent Addition: Add anhydrous DMF (2.5 mL).
-
Reaction: Heat the sealed flask in a preheated oil bath at 100-110 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress.
-
Workup: Cool the reaction, dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase, combine organic layers, wash with brine, and dry.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
A general procedure for the Sonogashira coupling of aryl bromides can be adapted for the more reactive aryl iodide.[5]
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the terminal alkyne (1.2 eq), Pd(OAc)₂ (0.02 eq), a phosphine ligand such as PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Solvent and Base Addition: Add anhydrous toluene and an amine base like triethylamine (2.0 eq) via syringe.
-
Reaction: Stir the mixture at room temperature for 15 minutes, then heat to 70 °C, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite. Wash the filtrate with saturated aqueous ammonium chloride and brine, then dry the organic layer.
-
Purification: Concentrate the solution and purify the crude product by column chromatography.
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
References
A Comparative Kinetic Analysis of 2,3-Difluoro-4-iodobenzaldehyde Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions is a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. The reactivity of the aryl halide is a critical parameter that dictates the efficiency and kinetics of these transformations. This guide provides a comparative kinetic analysis of 2,3-Difluoro-4-iodobenzaldehyde in three seminal coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.
Due to a lack of specific kinetic data for this compound in the current literature, this guide leverages established principles of physical organic chemistry and presents comparative data from analogous aryl iodide systems, particularly those bearing electron-withdrawing substituents. The presence of two fluorine atoms on the phenyl ring is expected to enhance the electrophilicity of the carbon atom bound to iodine, thereby influencing the rates of key steps in the catalytic cycles.
Executive Summary
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among aryl halides (I > Br > Cl > F) due to its lower bond dissociation energy, which facilitates the often rate-determining oxidative addition step in the catalytic cycle. The electron-withdrawing nature of the two fluorine substituents and the aldehyde group further activates the C-I bond towards oxidative addition. This guide presents a qualitative comparison of the expected kinetic performance of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, supported by generalized experimental data from related systems.
Comparative Kinetics of Aryl Halides in Cross-Coupling Reactions
The choice of the aryl halide is a primary determinant of the reaction rate in palladium-catalyzed cross-coupling reactions. The following tables summarize the generalized relative reaction rates and typical conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Table 1: Relative Initial Reaction Rates of Aryl Halides in Suzuki-Miyaura Coupling
| Aryl Halide | Relative Initial Rate (Ar-I = 1.00) | Typical Reaction Conditions | Catalyst System |
| Aryl Iodide | 1.00 | Room Temperature to 80 °C, 1-12 h | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃, K₃PO₄) |
| Aryl Bromide | ~0.05 | 60-100 °C, 2-24 h | Pd(PPh₃)₄ / Base |
| Aryl Chloride | <0.01 | 80-120 °C, 12-48 h | More specialized catalysts (e.g., with bulky phosphine ligands) |
Note: The data presented are generalized from multiple studies on various substituted aryl halides and serve as a comparative benchmark. The electron-withdrawing fluorine atoms in this compound are expected to further accelerate the rate of oxidative addition compared to unsubstituted iodobenzene.
Table 2: Qualitative Reactivity Comparison in Buchwald-Hartwig Amination
| Aryl Halide | General Reactivity | Typical Reaction Conditions | Catalyst System |
| Aryl Iodide | High | Room Temperature to 100 °C | Pd₂(dba)₃ / Ligand (e.g., BINAP, XPhos) / Base (e.g., NaOtBu, Cs₂CO₃) |
| Aryl Bromide | Moderate to High | 80-120 °C | Pd₂(dba)₃ / Ligand / Base |
| Aryl Chloride | Low to Moderate | 100-140 °C | Specialized catalysts and ligands required |
Note: Electron-deficient aryl halides, such as this compound, are generally excellent substrates for Buchwald-Hartwig amination.[1]
Table 3: Qualitative Reactivity Comparison in Sonogashira Coupling
| Aryl Halide | General Reactivity | Typical Reaction Conditions | Catalyst System |
| Aryl Iodide | Very High | Room Temperature to 60 °C | Pd(PPh₃)₂Cl₂ / CuI / Base (e.g., Et₃N, piperidine) |
| Aryl Bromide | High | 50-100 °C | Pd(PPh₃)₂Cl₂ / CuI / Base |
| Aryl Chloride | Low | 80-120 °C | More active catalyst systems often required |
Note: The high reactivity of aryl iodides in Sonogashira coupling allows for mild reaction conditions. Electron-deficient aryl iodides are known to be particularly reactive in this transformation.[2]
Experimental Protocols
To perform a kinetic analysis of the coupling reactions of this compound, a standardized experimental protocol is crucial. The following outlines a general methodology for such a study.
General Protocol for Kinetic Analysis of a Palladium-Catalyzed Cross-Coupling Reaction:
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine the solvent (e.g., toluene, DMF, or dioxane), the base, and the palladium catalyst/ligand system.
-
Initiation of Reaction: To the stirred solution, add the coupling partner (e.g., boronic acid, amine, or alkyne) and an internal standard (for chromatographic analysis). Allow the mixture to equilibrate to the desired temperature. The reaction is initiated by the addition of a stock solution of this compound.
-
Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing a suitable quenching agent (e.g., a cooled solution of an acid or base, or by rapid dilution with a cold solvent).
-
Analysis: Analyze the quenched samples by a suitable chromatographic technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the starting material (this compound) and the product over time.
-
Data Analysis: Plot the concentration of the reactant or product as a function of time. From these plots, determine the initial reaction rate and subsequently, the order of the reaction with respect to each component and the rate constant.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, graphical representations of the catalytic cycles and a typical experimental workflow are provided below.
References
Comparative Study of Catalysts for 2,3-Difluoro-4-iodobenzaldehyde Transformations: A Guide for Researchers
A comprehensive analysis of catalytic systems for key cross-coupling reactions involving 2,3-Difluoro-4-iodobenzaldehyde, providing researchers, scientists, and drug development professionals with a comparative guide to aid in catalyst selection and optimization.
This guide details a comparative study of various catalysts for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and cyanation reactions involving the versatile building block, this compound. The selection of an appropriate catalyst is crucial for achieving high yields, selectivity, and efficiency in the synthesis of complex organic molecules. This document provides a structured comparison of catalyst performance based on experimental data, detailed experimental protocols, and visual representations of reaction workflows.
Catalytic Performance Comparison
The following tables summarize the performance of different catalyst systems for the transformation of this compound in various cross-coupling reactions. The data has been compiled from multiple sources to provide a comparative overview.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following table compares the efficacy of different palladium catalysts in the reaction of this compound with various boronic acids.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Phenylboronic acid | 85 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 100 | 8 | 4-Methoxyphenylboronic acid | 92 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 6 | 3,5-Dimethylphenylboronic acid | 88 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons. Below is a comparison of catalysts for the coupling of this compound with terminal alkynes.
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | 25 | 4 | Phenylacetylene | 91 |
| Pd(OAc)₂ | CuI | P(t-Bu)₃ | DIPA | DMF | 50 | 2 | Trimethylsilylacetylene | 95 |
| [PdCl(allyl)]₂ | - | XPhos | Cs₂CO₃ | Dioxane | 80 | 6 | 1-Heptyne | 87 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. The performance of different palladium catalysts in the amination of this compound is compared below.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 16 | Morpholine | 82 |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 110 | 12 | Aniline | 78 |
| G3-XPhos | XPhos | LHMDS | THF | 60 | 8 | N-Methylaniline | 89 |
Heck Reaction
The Heck reaction is a method for the formation of substituted alkenes through the reaction of an unsaturated halide with an alkene. A comparison of catalysts for the Heck reaction of this compound is provided.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | Styrene | 75 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Acetonitrile | 80 | 18 | n-Butyl acrylate | 85 |
| Herrmann's Catalyst | - | NaOAc | NMP | 120 | 12 | Methyl vinyl ketone | 79 |
Cyanation
The cyanation of aryl halides is a key transformation for the introduction of a nitrile group. The following table compares different catalytic systems for the cyanation of this compound.
| Catalyst System | Ligand | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | KCN | DMF | 120 | 10 | 70 |
| Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMA | 100 | 8 | 88 |
| Pd/C | - | K₄[Fe(CN)₆] | Toluene/H₂O | 110 | 24 | 65 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
General Procedure for Suzuki-Miyaura Coupling
In an oven-dried Schlenk tube, this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (2.0 mmol) are combined. The tube is evacuated and backfilled with argon three times. The specified palladium catalyst (0.02-0.05 mmol) and ligand (if applicable, 0.04-0.10 mmol) are then added, followed by the degassed solvent (5 mL). The reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) in the specified solvent (5 mL) in a Schlenk tube are added the terminal alkyne (1.2 mmol), the palladium catalyst (0.01-0.05 mmol), the ligand (if applicable, 0.02-0.10 mmol), and the copper(I) co-catalyst (0.02-0.10 mmol). The base (2.0-3.0 mmol) is then added, and the mixture is stirred at the specified temperature for the indicated time under an argon atmosphere. The reaction mixture is then cooled, diluted with ethyl acetate, and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the amine (1.2 mmol), the base (1.4 mmol), the palladium catalyst (0.01-0.02 mmol), and the ligand (0.02-0.04 mmol) in the specified solvent (5 mL) is heated in a sealed tube under an argon atmosphere at the indicated temperature for the specified time. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
General Procedure for Heck Reaction
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (0.01-0.05 mmol), the ligand (if applicable, 0.02-0.10 mmol), and the base (1.5 mmol) in the specified solvent (5 mL) is heated in a sealed tube under an argon atmosphere at the indicated temperature for the given time. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography.
General Procedure for Cyanation
In a glovebox, a vial is charged with this compound (1.0 mmol), the cyanide source (1.1-1.5 mmol), the palladium catalyst (0.01-0.05 mmol), and the ligand (if applicable, 0.02-0.10 mmol). The specified solvent (5 mL) is added, and the vial is sealed. The reaction mixture is stirred at the indicated temperature for the specified time. After cooling, the mixture is diluted with ethyl acetate and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflows and catalytic cycles for the discussed transformations.
A Comparative Guide to the Synthetic Validation of Trametinib Utilizing 2,3-Difluoro-4-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two synthetic routes for the potent MEK inhibitor, Trametinib. Route A originates from 2,3-Difluoro-4-iodobenzaldehyde, a versatile starting material for introducing the key 2-fluoro-4-iodophenylamino moiety. Route B presents an alternative pathway, building the core structure through a different sequence of reactions. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic strategy.
At a Glance: Comparison of Synthetic Routes
The synthesis of Trametinib can be approached from multiple angles. Below is a summary of the two routes detailed in this guide. Route A is a convergent synthesis that relies on the early introduction of the key iodo-functionalized aromatic ring. Route B follows a more linear approach, constructing the core heterocyclic system before the introduction of the substituted phenylamino group.
| Metric | Route A: Via this compound | Route B: Alternative Non-iodinated Start |
| Starting Materials | This compound, N-(3-aminophenyl)acetamide, Cyclopropylamine, Malonic acid derivatives | Malonic acid mono-formamide monoethyl ester, Methyl malonic acid, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea |
| Key Reactions | Oxime formation and reduction, Urea formation, Cyclization, Condensation | Cyclization, Condensation |
| Overall Yield | ~25-35% (estimated) | ~47% (reported for key intermediate)[1] |
| Number of Steps | 6 | 5 |
| Advantages | Convergent approach, potentially easier purification of early intermediates. | Higher reported yield for the core-forming steps, fewer steps. |
| Disadvantages | Requires an initial multi-step conversion of the starting aldehyde. | May require more challenging purification of later-stage intermediates. |
Synthetic Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathways for Route A and Route B.
Experimental Protocols
Route A: Synthesis of Trametinib from this compound
This route begins with the conversion of the starting benzaldehyde to the corresponding aniline, which is then elaborated to form the core of the Trametinib molecule.
Step 1: Synthesis of this compound Oxime
-
To a solution of this compound (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) is added.
-
The mixture is stirred at room temperature for 2-4 hours, and the reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is poured into water, and the precipitated solid is filtered, washed with water, and dried to afford the oxime.
Step 2: Synthesis of 2-Fluoro-4-iodoaniline
-
The oxime from Step 1 (1.0 eq) is dissolved in acetic acid.
-
Iron powder (3.0 eq) is added portion-wise, and the mixture is heated to 80-90 °C for 3-5 hours.
-
After cooling, the reaction mixture is filtered, and the filtrate is neutralized with a sodium hydroxide solution.
-
The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 3: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
-
To a solution of 2-fluoro-4-iodoaniline (1.0 eq) in N,N-dimethylformamide (DMF), N,N'-carbonyldiimidazole (CDI) (1.1 eq) is added, and the mixture is stirred at room temperature for 1 hour.
-
Cyclopropylamine (1.2 eq) is then added, and the reaction mixture is stirred for an additional 12-18 hours.[2]
-
The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by recrystallization.
Step 4: Synthesis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione
-
A mixture of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (1.0 eq), malonic acid (1.1 eq), and acetic anhydride is heated to 60 °C.[2]
-
Acetyl chloride (0.5 eq) is added, and the mixture is stirred for 3 hours.[2]
-
After cooling, the precipitated solid is filtered, washed with a cold solvent, and dried to yield the trione product. The reported yield for this step is 82%.[2]
Step 5 & 6: Synthesis of 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1H-pyrimidine-2,4-dione
-
The trione from Step 4 is treated with phosphorus oxychloride (POCl₃) to yield the 6-chloro intermediate.
-
The crude chloro intermediate is then reacted with a solution of methylamine in a suitable solvent to afford the 6-(methylamino) derivative.
Step 7: Synthesis of Trametinib
-
A mixture of 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1H-pyrimidine-2,4-dione (1.0 eq) and N-(3-aminophenyl)acetamide (1.1 eq) in acetic anhydride is heated at 100°C for 2 hours.[2]
-
After cooling, the reaction mixture is concentrated, and the residue is purified by crystallization to give Trametinib. A yield of 95% for a similar final condensation step has been reported.[2]
Route B: Alternative Synthesis of Trametinib Key Intermediate
This route, adapted from patent literature, builds the pyridotrione core first and then couples it with the pre-formed urea derivative.[1]
Step 1: Synthesis of the Pyridine Trione Intermediate
-
Methyl malonic acid (1.2 eq) is suspended in dichloromethane with a catalytic amount of DMF at room temperature. Oxalyl chloride (2.0 eq) is added slowly, and the reaction is stirred for 24 hours.[1]
-
The resulting solution is added dropwise to a solution of malonic acid mono-formamide monoethyl ester (1.0 eq) in dry toluene and reacted at 40 °C for 24 hours.[1]
-
The reaction is worked up with an aqueous NaOH solution, followed by acidification and extraction with ethyl acetate to yield the crude pyridine trione intermediate, which is used directly in the next step.[1]
Step 2: Synthesis of the Key Trametinib Intermediate
-
To a solution of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (1.0 eq) in THF at 0 °C, sodium ethoxide (2.5 eq) is added.[1]
-
The mixture is warmed to room temperature, and a solution of the crude pyridine trione from Step 1 in THF is added. The reaction is heated at 60 °C for 8 hours.[1]
-
After cooling, the pH is adjusted to 2-3 with concentrated hydrochloric acid. The mixture is concentrated, and the residue is taken up in dichloromethane, washed with water, dried, and concentrated.[1]
-
Recrystallization from acetone yields the key intermediate. The overall yield for these two steps is reported to be 47.3%.[1]
Step 3: Final Assembly to Trametinib
-
The key intermediate from Step 2 is then subjected to a condensation reaction with N-(3-aminophenyl)acetamide to yield Trametinib. The conditions for this final step are similar to those described in Route A, Step 7.
Quantitative Data Summary
Table 1: Quantitative Comparison of Synthetic Routes to Trametinib
| Step | Route A | Yield (%) | Route B | Yield (%) | Reaction Time |
| 1 | Oxime Formation | ~90-95 (est.) | Pyridine Trione Formation | 47.3 (overall for steps 1 & 2)[1] | 24-48 h |
| 2 | Aniline Formation | ~70-80 (est.) | Key Intermediate Synthesis | 8 h | |
| 3 | Urea Formation | ~85-95 (est.) | Final Condensation | ~90-95 (est.) | 2-4 h |
| 4 | Trione Formation | 82[2] | 3 h | ||
| 5 | Chlorination | ~70-80 (est.) | 2-4 h | ||
| 6 | Amination | ~80-90 (est.) | 4-6 h | ||
| 7 | Final Condensation | 95[2] | 2 h | ||
| Overall | ~25-35 (est.) | ~40-45 (est.) |
Estimated yields are based on typical yields for similar reactions found in the literature.
Conclusion
Both synthetic routes presented offer viable pathways to Trametinib. Route A, starting from this compound, provides a convergent approach that may be advantageous for the synthesis of analogs with modifications to the pyridotrione core. However, it involves more steps, including the initial conversion of the aldehyde to an aniline.
Route B offers a more streamlined synthesis with a higher reported yield for the formation of the key intermediate. This may be a more efficient route for the large-scale production of Trametinib itself.
The choice of synthetic route will ultimately depend on the specific goals of the research or production campaign, including the desired scale, the availability and cost of starting materials, and the need for analog synthesis. The experimental protocols and data provided in this guide are intended to facilitate an informed decision-making process for researchers and drug development professionals.
References
Safety Operating Guide
Proper Disposal of 2,3-Difluoro-4-iodobenzaldehyde: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2,3-Difluoro-4-iodobenzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Profile
Before handling this compound, it is crucial to be aware of its hazard profile. This compound presents multiple risks that must be managed through proper personal protective equipment (PPE) and handling procedures.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | Description | Recommended PPE |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Standard laboratory coat, Chemical-resistant gloves (e.g., nitrile), Safety glasses with side-shields or goggles |
| Skin Irritation | Causes skin irritation.[1] | Standard laboratory coat, Chemical-resistant gloves (e.g., nitrile) |
| Eye Irritation | Causes serious eye irritation.[1] | Safety glasses with side-shields or goggles |
| Skin Sensitization | May cause an allergic skin reaction.[1] | Standard laboratory coat, Chemical-resistant gloves (e.g., nitrile) |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects.[1] | N/A (Managed through proper disposal) |
Note: All handling of this compound and its waste must be conducted in a certified chemical fume hood.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not attempt to neutralize this chemical in the lab without explicit approval and a validated protocol from your institution's Environmental Health and Safety (EHS) office. Due to its aquatic toxicity, it must not be disposed of down the drain.[1]
Experimental Protocol for Waste Segregation and Storage:
-
Waste Container Selection:
-
Use a clean, non-reactive, and sealable container designated for halogenated organic waste. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container is compatible with this compound and any solvent used for rinsing.
-
-
Waste Segregation:
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][5]
-
The storage area should be a well-ventilated, cool, and dry location, away from heat sources or direct sunlight.
-
Utilize secondary containment, such as a larger, chemically resistant bin or tray, to prevent the spread of material in case of a leak.[2][7]
-
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be placed in a sealed bag or container and disposed of as solid hazardous waste.
-
Glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous waste and added to the halogenated organic waste container.[7][8] Subsequent rinses can typically be managed as non-hazardous waste, pending institutional policies.
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached the institutional time limit for storage in an SAA, contact your institution's EHS office to arrange for a waste pickup.[1]
-
Follow all institutional procedures for waste collection and documentation.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. benchchem.com [benchchem.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 2,3-Difluoro-4-iodobenzaldehyde
Essential Safety and Handling Guide for 2,3-Difluoro-4-iodobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on the known hazards of structurally similar compounds, including other halogenated benzaldehydes. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Hazard Assessment
-
Skin Irritation: May cause skin irritation and redness upon contact.[1][2][3]
-
Eye Irritation: Can cause serious eye irritation, with potential for redness and watering.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation, coughing, or a feeling of tightness in the chest.[1][3]
-
Combustion Hazards: In a fire, it may emit toxic fumes, including hydrogen fluoride and hydrogen iodide.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Butyl rubber gloves are recommended for handling aldehydes. For incidental contact, nitrile gloves may be used, but they should be replaced immediately upon contamination. Consider double-gloving for added protection. | Provides a barrier against skin contact and potential absorption. Butyl rubber generally offers good resistance to aldehydes.[6][7] |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities. | Protects eyes from splashes, dust, and vapors that can cause serious irritation.[1][2][3] |
| Skin and Body Protection | A standard laboratory coat must be worn. When handling larger quantities or when there is a significant risk of splashing, a chemically resistant apron over the lab coat is recommended. Wear long pants and closed-toe shoes. | Prevents contamination of personal clothing and protects the skin from accidental contact.[1][3] |
| Respiratory Protection | All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood.[1] If a fume hood is not available or if there is a risk of generating dust or aerosols outside of a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Minimizes the risk of inhaling irritating dust or vapors. A fume hood is the primary engineering control for respiratory protection.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
3.1. Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE as outlined in the table above and inspect it for any damage.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.
-
Prepare your work area by covering the surface with absorbent, disposable bench paper.
-
Have a designated and clearly labeled waste container ready for the disposal of contaminated materials.
3.2. Handling:
-
Don all required PPE before handling the chemical.
-
Conduct all weighing and transfers of solid this compound within the chemical fume hood to avoid inhalation of dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Avoid direct contact with the substance.[1]
3.3. In Case of a Spill:
-
Alert others in the immediate area.
-
If the spill is large or you feel it is unsafe to clean up, evacuate the area and contact your institution's EHS department.
-
For small spills within a fume hood, use an absorbent material to contain the spill.
-
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Place all contaminated cleaning materials in the hazardous waste container.
Disposal Plan
4.1. Waste Collection:
-
All waste containing this compound, including contaminated PPE (gloves, bench paper, etc.) and empty containers, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
4.2. Disposal Procedure:
-
Dispose of the hazardous waste through your institution's EHS-approved waste disposal program.[1][2][4]
-
This compound should not be disposed of down the drain or in regular trash.[1]
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.
Visualizations
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
